molecular formula C13H17NO B1304927 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline CAS No. 35976-46-6

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Cat. No.: B1304927
CAS No.: 35976-46-6
M. Wt: 203.28 g/mol
InChI Key: BGXWEEHVMWADRH-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEEHVMWADRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189526
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35976-46-6
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Record name 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
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Record name 5-methoxy-1,3,3-trimethyl-2-methyleneindoline
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Foundational & Exploratory

2,3,3-Trimethyl-5-methoxy-3H-indole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3,3-Trimethyl-5-methoxy-3H-indole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,3-Trimethyl-5-methoxy-3H-indole, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, synthesis, applications, and safety protocols, ensuring a foundation of expertise, authority, and trustworthiness.

Core Compound Identification and Physicochemical Properties

2,3,3-Trimethyl-5-methoxy-3H-indole, also known as 5-methoxy-2,3,3-trimethylindolenine, is a substituted indole derivative. The 3H-indole or "indolenine" tautomer is a key structural motif that distinguishes it from the more common 1H-indole. This structural feature makes it a valuable precursor in various synthetic applications.

Quantitative data and key identifiers for the compound are summarized below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 31241-19-7[1][2][3][4]
Molecular Formula C₁₂H₁₅NO[1][2][3]
Molecular Weight 189.25 g/mol [2][3][5]
IUPAC Name 5-methoxy-2,3,3-trimethylindole[5][6]
Synonyms 2,3,3-Trimethyl 5-methoxy indolenine[1][2]
Appearance White to light yellow crystalline powder or red, viscous oil[1][7]
Melting Point 56-58 °C[1]
Purity Typically ≥95-99%[1][2]
Storage Conditions Store at 0-8 °C or in a freezer under -20°C in a dry, dark place[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole is commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone. The choice of reactants is critical: (4-methoxyphenyl)hydrazine provides the indole backbone and the 5-methoxy substituent, while isopropyl methyl ketone (3-methyl-2-butanone) yields the 2,3,3-trimethyl substitution pattern on the indolenine ring.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures.[7]

Step 1: Reactant Preparation

  • In a round-bottom flask, combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent).

  • Add glacial acetic acid to serve as both the solvent and the acid catalyst.

Step 2: Reaction Reflux

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux with continuous stirring for approximately 10 hours to ensure the reaction proceeds to completion.[7]

Step 3: Work-up and Neutralization

  • After cooling the reaction mixture to room temperature, carefully neutralize the acetic acid by slowly adding a 1 M sodium carbonate (Na₂CO₃) solution until the effervescence ceases.

  • Dilute the neutralized mixture with water.

Step 4: Extraction and Purification

  • Transfer the aqueous mixture to a separatory funnel and extract the organic product multiple times with a suitable solvent, such as chloroform (CHCl₃).[7]

  • Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting product is a red, viscous oil of 5-methoxy-2,3,3-trimethyl-3H-indole, typically obtained in high yield (around 95%).[7]

Causality in Experimental Design
  • Glacial Acetic Acid: This serves a dual purpose. As a solvent, it provides a suitable medium for the reactants. More importantly, it acts as the acid catalyst required for the key steps of the Fischer indole synthesis: the formation of the phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement.

  • Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to overcome the energy barrier of the rearrangement step, driving the synthesis towards completion in a reasonable timeframe.

  • Aqueous Work-up and Extraction: This standard procedure is essential for separating the organic product from the inorganic salts, excess reagents, and the acidic solvent, forming the basis of product purification.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 (4-methoxyphenyl)hydrazine + Isopropyl methyl ketone R2 Glacial Acetic Acid Reflux Reflux at elevated temp (~10 hours) R1->Reflux Combine in flask Neutralize Neutralize with Na2CO3 Reflux->Neutralize Cool down Extract Extract with CHCl3 Neutralize->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Final Product: 2,3,3-Trimethyl-5-methoxy-3H-indole Evaporate->Product

Caption: Workflow for the synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole.

Applications in Research and Drug Development

The unique structural features of 2,3,3-Trimethyl-5-methoxy-3H-indole make it a valuable building block in several areas of chemical and pharmaceutical research.[1] Its primary utility lies in its role as a versatile intermediate for constructing more complex molecular architectures.

  • Pharmaceutical Development: The indole nucleus is a privileged scaffold in medicinal chemistry. This compound serves as a precursor for synthesizing pharmaceutical agents, with particular relevance for those targeting neurological disorders.[1] The methoxy group enhances the electron-rich nature of the indole system, influencing its reactivity and potential for receptor binding.

  • Natural Product Synthesis: Researchers utilize this indolenine derivative to construct complex molecules that mimic or are analogs of natural products, which can lead to the discovery of new therapeutic agents.[1]

  • Fluorescent Probes and Dyes: The indole scaffold is a known fluorophore. Modifications to this compound can lead to the development of novel fluorescent probes and dyes essential for biological imaging and diagnostic applications.[1] Its favorable stability and solubility make it an ideal candidate for such uses.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of new agrochemicals.[1]

Logical Relationship of Applications

Applications cluster_pharma Pharmaceuticals cluster_research Research Tools cluster_synthesis Synthetic Chemistry Core 2,3,3-Trimethyl-5-methoxy-3H-indole Pharma Active Pharmaceutical Ingredients (APIs) Core->Pharma Precursor Probes Fluorescent Probes & Dyes Core->Probes Scaffold NatProd Natural Product Synthesis Core->NatProd Intermediate Agro Agrochemicals Core->Agro Intermediate Neuro Neurological Disorder Targets Pharma->Neuro Imaging Biological Imaging Probes->Imaging

Caption: Key application areas derived from the core compound.

Safety, Handling, and Regulatory Information

As a chemical intermediate, 2,3,3-Trimethyl-5-methoxy-3H-indole requires careful handling. The compound is classified as hazardous, and adherence to safety protocols is mandatory.

GHS Hazard Information
CategoryDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Handling: Avoid formation of dust and aerosols. Do not ingest, inhale, or allow contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly sealed and store in a cool, dry, and dark place. Recommended storage temperatures are between 0-8 °C, with some suppliers suggesting freezer storage at -20°C for long-term stability.[1]

Conclusion

2,3,3-Trimethyl-5-methoxy-3H-indole is a compound of significant interest due to its utility as a synthetic intermediate. Its well-defined synthesis and versatile reactivity make it a valuable tool for medicinal chemists and material scientists. The methoxy-activated indolenine core provides a robust platform for developing novel pharmaceuticals, particularly for neurological conditions, as well as advanced materials like fluorescent dyes. Proper adherence to safety and handling protocols is essential when working with this compound to mitigate potential hazards. Continued exploration of its synthetic potential is likely to yield further innovations across various scientific disciplines.

References

  • 3H-Indole,5-Methoxy-2,3,3-triMethyl- - ChemBK. [Link]

  • 5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem. [Link]

  • Safety Data Sheet - 3M. [Link]

  • Safety Data Sheet - Amazon S3. [Link]

  • Material Safety Data Sheet - Capot Chemical. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • 3H-Indole, 2,3,3-trimethyl- - NIST WebBook. [Link]

Sources

Physical and Chemical Properties of Fischer's Base Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of Fischer's base derivatives, structured for researchers in drug discovery and materials science.

Executive Summary

Fischer's base (1,3,3-trimethyl-2-methyleneindoline ) and its derivatives represent a privileged scaffold in organic electronics and chemical biology. Unlike the fully aromatic indole, the gem-dimethyl group at the C3 position prevents full aromatization, locking the molecule into a reactive enamine-imine equilibrium. This structural constraint creates a highly nucleophilic C2-methylene center, making these compounds indispensable precursors for polymethine cyanine dyes (used in NIR bio-imaging) and photochromic spiro-compounds .

This guide synthesizes the critical physicochemical data, reactivity profiles, and synthesis protocols required to utilize this scaffold in high-precision applications.

Structural & Electronic Basis

The utility of Fischer's base stems from its ability to toggle between a neutral enamine (methylene base) and a cationic indolium form.

The Gem-Dimethyl Effect

The two methyl groups at C3 are not merely spectators; they are the structural lock that prevents the ring from tautomerizing into a stable, unreactive 2,3-dimethylindole. This forces the reactivity to the exocyclic methylene group.

Electronic Resonance & Reactivity

The methylene base behaves as a "masked" enolate. The nitrogen lone pair donates electron density into the ring, making the exocyclic carbon (


-carbon) highly nucleophilic. This is the basis for condensation reactions with aldehydes (e.g., Vilsmeier-Haack) to form cyanine dyes.

Resonance Enamine Enamine Form (Neutral, Nucleophilic) Indolium Indolium Cation (Aromatic, Electrophilic) Enamine->Indolium + H+ (Protonation) Transition Reactive Intermediate (C-C Bond Formation) Enamine->Transition + Electrophile (E+) Indolium->Transition Deprotonation (-H+)

Figure 1: The reactivity toggle. The neutral enamine drives nucleophilic attack, while the indolium form represents the stable conjugate acid.

Physical Properties Profile

The following table consolidates experimental data for the parent base and its two most critical derivatives: the Indolenine (imine tautomer) and Fischer's Aldehyde (dye intermediate).

Table 1: Physicochemical Properties of Key Derivatives
PropertyFischer's Base (Methylene)Indolenine FormFischer's Aldehyde
CAS Number 118-12-7 1640-39-7 84-83-3
IUPAC Name 1,3,3-trimethyl-2-methyleneindoline2,3,3-trimethyl-3H-indole2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde
State (RT) Red LiquidYellow/Red-brown LiquidSolid (Crystals)
Melting Point -10°C6–8°C112–116°C
Boiling Point 248°C228–229°C~339°C (dec.)
Density 0.979 g/mL0.992 g/mL~1.04 g/mL
Refractive Index 1.5771.5491.530 (est)
Solubility Toluene, Hexane, DCMEthanol, AcetoneMethanol, DCM
UV-Vis (

)
~300 nm (broad)~270 nm~390 nm (Extended conjugation)
pKa (Conj.[1] Acid) N/A (Neutral Enamine)6.33 (Indolium ion)N/A

Critical Note on Purity: Commercial "Fischer's Base" is often a mixture of the methylene enamine and the indolenine imine. For sensitive dye synthesis, distillation under reduced pressure is recommended to remove oxidized impurities (lactams).

Chemical Reactivity & Synthesis Protocols

Synthesis Pathway: The Fischer Indole Cyclization

The most robust route to these derivatives is the Fischer Indole Synthesis , utilizing phenylhydrazine and 3-methyl-2-butanone. This reaction relies on an acid-catalyzed [3,3]-sigmatropic rearrangement.

Synthesis Start Phenylhydrazine + 3-Methyl-2-butanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Indolenine 2,3,3-Trimethyl-3H-indole (Indolenine) Sigmatropic->Indolenine - NH3 FischerBase Fischer's Base (Methylation -> Deprotonation) Indolenine->FischerBase 1. MeI 2. NaOH

Figure 2: Step-wise synthesis from commodity precursors. The [3,3]-rearrangement is the rate-determining step.

Protocol A: Synthesis of Water-Soluble Indolenine (Drug Dev Standard)

For biological applications (e.g., mitochondrial tracking dyes), the hydrophobic nature of Fischer's base is a liability. Sulfonation at the 5-position is the standard solution.

Target: Potassium 2,3,3-trimethylindole-5-sulfonate Reagents: 3-methyl-2-butanone, p-hydrazinobenzenesulfonic acid, Acetic Acid (Glacial).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add p-hydrazinobenzenesulfonic acid (10.0 g) and Acetic Acid (50 mL) .

  • Activation: Add 3-methyl-2-butanone (1.67 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3 hours . The solution will darken.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a pink/wine-colored solid.

  • Purification: Filter the solid. Wash with cold acetone to remove unreacted ketone and acetic acid.

  • Conversion: Dissolve the solid in minimal methanol and treat with saturated KOH in isopropanol to isolate the potassium salt.

  • Yield: Typical yields are 75-85% .

Protocol B: Synthesis of Fischer's Aldehyde

This aldehyde is the "linker" unit for creating hemicyanine dyes.

Target: 1,3,3-trimethyl-2-indolinylideneacetaldehyde Method: Vilsmeier-Haack Formylation.

  • Reagent Prep: Cool DMF (3 eq) to 0°C. Add POCl3 (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate may form).

  • Addition: Add Fischer's Base (1 eq) dropwise, keeping T < 10°C.

  • Reaction: Warm to 35°C and stir for 2 hours. The color will shift to deep red/orange.

  • Hydrolysis: Pour the mixture into crushed ice. Neutralize with NaOH (40% aq) to pH 9.

  • Isolation: The aldehyde precipitates as a yellow-orange solid. Recrystallize from ethanol.

    • QC Check: MP should be 112–116°C .

Applications in Drug Development & Imaging

Near-Infrared (NIR) Fluorescent Probes

Fischer's base derivatives are the obligate precursors for Cyanine-5 (Cy5) and Cyanine-7 (Cy7) dyes.

  • Mechanism: Two equivalents of the indolium salt condense with a polymethine linker (e.g., malonaldehyde dianil) to form the dye.

  • Bio-Relevance: The 5-sulfonato derivative (Protocol A) renders these dyes water-soluble and prevents aggregation in serum, a critical requirement for in vivo imaging.

Linker Chemistry for Theranostics

In Antibody-Drug Conjugates (ADCs), Fischer's base derivatives serve as the fluorescent reporter.

  • N-Alkylation: The nitrogen atom is alkylated with bifunctional linkers (e.g.,

    
    -bromohexanoic acid) before dye assembly. This introduces a carboxylic acid handle for conjugation to lysine residues on antibodies via NHS-ester chemistry.
    

References

  • Sigma-Aldrich. 1,3,3-Trimethyl-2-methyleneindoline Product Sheet. Link

  • PubChem. Compound Summary: 1,3,3-Trimethyl-2-methyleneindoline (CID 8351).[2] Link

  • ChemicalBook. Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid. Link

  • NIST Chemistry WebBook. 3H-Indole, 2,3,3-trimethyl- Spectral Data. Link

  • Thermo Fisher Scientific. DNA Melting Analysis using UV-Vis (Contextualizing melting point analysis). Link

  • MedChemExpress. Potassium 2,3,3-trimethylindole-5-sulfonate Product Data. Link

Sources

Structural Architecture and Synthetic Utility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS: 35976-46-6) is a specialized heterocyclic enamine and a critical intermediate in the synthesis of functional polymethine dyes (cyanines). Structurally derived from the "Fischer’s Base" scaffold, the addition of the 5-methoxy group alters the electronic density of the indoline ring, resulting in bathochromic shifts and enhanced solubility in resulting fluorophores. This guide provides a rigorous analysis of its nomenclature, a validated synthetic protocol, and an examination of its nucleophilic reactivity in drug discovery and materials science.

Structural Elucidation & IUPAC Nomenclature

The nomenclature of this compound often causes confusion due to the historical use of "indoline" versus the systematic "dihydroindole." Below is the definitive breakdown of its IUPAC identity.

Systematic Derivation[1]
  • Parent Structure: The core bicycle is 1H-indole .[1]

  • Saturation: The bond between positions 2 and 3 is saturated, creating 2,3-dihydro-1H-indole (commonly known as indoline).

  • Principal Functional Group: The molecule is an amine derivative.

  • Substituents & Numbering:

    • Nitrogen (Position 1): Methylated (

      
      -methyl).
      
    • Carbon 2: An exocyclic double bond to a carbon is a methylene group (

      
      ).
      
    • Carbon 3: Two methyl groups (gem-dimethyl).

    • Carbon 5: A methoxy group (

      
      ).[2]
      

Preferred IUPAC Name (PIN): 5-Methoxy-1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole

Alternative/Common Names:

  • This compound[3]

  • 5-Methoxy-Fischer’s Base[4]

  • 1,3,3-Trimethyl-2-methylene-5-methoxyindoline[3]

Structural Visualization (DOT)

The following diagram illustrates the numbering priority and substituent placement.

Nomenclature Core Parent: 2,3-dihydro-1H-indole Pos1 Pos 1 (N): Methyl Core->Pos1 N-alkylation Pos2 Pos 2: Methylene (=CH2) Core->Pos2 Exocyclic C=C Pos3 Pos 3: gem-Dimethyl Core->Pos3 C-alkylation Pos5 Pos 5: Methoxy Core->Pos5 Electrophilic Sub. Name Target: 5-Methoxy-1,3,3- trimethyl-2-methyleneindoline Pos1->Name Pos2->Name Pos3->Name Pos5->Name

Caption: Logical assembly of the IUPAC name based on substituent priority on the dihydroindole scaffold.

Synthetic Methodology

The synthesis of this compound follows a modified Fischer Indole Synthesis pathway. This protocol is designed for high purity, essential for subsequent dye condensation reactions where trace impurities quench fluorescence.

Reaction Pathway Overview
  • Fischer Indole Cyclization: 4-Methoxyphenylhydrazine + 3-Methyl-2-butanone

    
     Indolenine intermediate.
    
  • Quaternization: Indolenine + Methyl Iodide

    
     Indolium Salt.
    
  • Base Mediated Elimination: Indolium Salt + NaOH

    
     Methylene Base (Target).
    
Detailed Protocol

Safety Note: Methyl iodide is a potent neurotoxin and alkylating agent. Perform all steps in a certified chemical fume hood.

Step 1: Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)
  • Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 3-Methyl-2-butanone (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve hydrazine in acetic acid.

    • Add ketone dropwise at room temperature.

    • Reflux at 110°C for 3-4 hours.

    • Cool and evaporate solvent in vacuo.

    • Neutralize residue with 10% NaOH. Extract with Ethyl Acetate.

    • Validation:

      
      H NMR should show gem-dimethyl singlet ~1.3 ppm and C=N imine character.
      
Step 2: Quaternization to Indolium Salt
  • Reagents: Indolenine (from Step 1), Methyl Iodide (1.5 eq), Acetonitrile or Toluene.

  • Procedure:

    • Dissolve indolenine in acetonitrile.

    • Add Methyl Iodide carefully (exothermic).

    • Reflux for 6–12 hours. A precipitate (Quaternary Ammonium Salt) will form.

    • Filter the solid, wash with cold acetone/ether to remove unreacted starting material.

    • Product: 5-Methoxy-1,2,3,3-tetramethyl-3H-indolium iodide.

Step 3: Generation of the Methylene Base
  • Reagents: Indolium salt, 50% NaOH (aq), Diethyl Ether.

  • Procedure:

    • Suspend the indolium salt in diethyl ether.

    • Add 50% NaOH solution dropwise under vigorous stirring (biphasic reaction).

    • Stir for 1 hour. The salt dissolves, and the organic layer darkens.

    • Separate the ether layer, dry over

      
       pellets (avoid 
      
      
      
      as the product is basic and sticky).
    • Evaporate solvent to yield the This compound as a viscous oil or low-melting solid.

Synthetic Workflow Diagram (DOT)

Synthesis Hydrazine 4-Methoxyphenylhydrazine Indolenine Intermediate 1: 5-Methoxy-2,3,3-trimethyl-3H-indole Hydrazine->Indolenine Fischer Cyclization (AcOH, Reflux) Ketone 3-Methyl-2-butanone Ketone->Indolenine Fischer Cyclization (AcOH, Reflux) Salt Intermediate 2: Indolium Iodide Salt Indolenine->Salt Quaternization (MeI, CH3CN) Target TARGET: 5-Methoxy-1,3,3-trimethyl- 2-methyleneindoline Salt->Target Deprotonation (50% NaOH)

Caption: Step-wise synthetic route from hydrazine precursors to the active methylene base.

Reactivity & Applications

Nucleophilic Enamine Character

The defining feature of this molecule is the exocyclic methylene carbon at position 2. It possesses significant enamine character , making it a potent nucleophile.

  • Mechanism: The lone pair on the indole nitrogen donates electron density into the ring, making the exocyclic

    
     carbon electron-rich.
    
  • Reaction with Electrophiles: It readily attacks electrophilic aldehydes or amidines. This is the basis for Cyanine Dye synthesis .

Application in Dye Synthesis

Reaction with polymethine linkers (e.g., malonaldehyde dianil) yields indocyanine dyes (Cy3, Cy5 analogs) with a methoxy-substituted core.

ParameterEffect of 5-Methoxy Substituent
Absorption (

)
Bathochromic Shift (Red Shift): The electron-donating methoxy group raises the HOMO energy, narrowing the HOMO-LUMO gap compared to the unsubstituted parent.
Solubility Increased: Improves solubility in polar organic solvents (MeOH, DMSO), crucial for biological labeling protocols.
Fluorescence Modulated Quantum Yield: Can reduce non-radiative decay pathways in rigid environments.

Analytical Characterization (Self-Validation)

To verify the synthesis, compare your NMR data against these expected values. The shift of the C2-substituent is the primary indicator of successful conversion from Salt


 Base.
Expected H NMR Data ( , 400 MHz)
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H (Ring) 6.6 – 6.8Multiplet3HAromatic region.

(Exocyclic)
3.8 – 4.0 Singlet/Doublet2HKey Indicator. Distinctly upfield from aromatic protons.

3.7 – 3.8Singlet3HMethoxy group.

3.0 – 3.1Singlet3HN-Methyl group.

1.3 – 1.4Singlet6HGem-dimethyl (Position 3).

Note: If the signal at 3.9 ppm is absent and methyl peaks are downfield (>3.5 ppm), the product is likely still the protonated salt.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Fischer Base Synthesis: Robinson, B. The Fischer Indole Synthesis. New York: Wiley-Interscience, 1982.
  • Cyanine Dye Chemistry: Mishra, A., et al. "Cyanines during the 1990s: A Review." Chemical Reviews, vol. 100, no. 6, 2000, pp. 1973–2012. Link

  • Reactivity of Methylene Bases: Hamer, F. M. The Cyanine Dyes and Related Compounds.[5][6][7] Interscience Publishers, 1964.

  • Spectral Data Comparison: NIST Chemistry WebBook.[1] "1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- (Fischer's Base)."[1] Link(Used as reference for parent scaffold shifts).

Sources

The Divergent Pathway: A Technical Guide to the Fischer Synthesis of Indolenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For over a century, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of the indole nucleus.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has been instrumental in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] While the traditional outcome of this reaction is the aromatic indole, a fascinating and synthetically valuable deviation from this pathway leads to the formation of non-aromatic 3H-indoles, more commonly known as indolenines.

This technical guide provides an in-depth exploration of the mechanistic nuances of the Fischer indole synthesis that favor the formation of indolenine derivatives. We will delve into the critical factors that divert the reaction from the classical indole outcome, offering field-proven insights for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these unique heterocyclic scaffolds.

The Mechanistic Crossroads: Indole vs. Indolenine Formation

The classical Fischer indole synthesis proceeds through a series of well-established steps: formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the aromatic indole.[1][2] The formation of an indolenine derivative arises from a critical juncture at the final stage of this mechanism. The key determinant is the substitution pattern of the starting carbonyl compound.

When the α-carbon of the aldehyde or ketone reactant bears at least one hydrogen atom, the final step of the reaction involves the elimination of this hydrogen to achieve aromatization, leading to the thermodynamically stable indole ring system. However, when an α,α-disubstituted carbonyl compound is employed, this pathway to aromatization is blocked. In the absence of an α-hydrogen, the reaction terminates after the cyclization and elimination of ammonia, yielding the non-aromatic indolenine as the final product.

Fischer_Indolenine_Synthesis reactants Phenylhydrazine + α,α-Disubstituted Ketone hydrazone Phenylhydrazone reactants->hydrazone Condensation enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement_product Di-imine Intermediate enamine->rearrangement_product [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal rearrangement_product->aminal Cyclization indolenine_cation Indoleninium Cation aminal->indolenine_cation -NH3 indolenine Indolenine Product indolenine_cation->indolenine Deprotonation indole_pathway Aromatization (requires α-H) indolenine_cation->indole_pathway If α-H were present no_aromatization No α-H for elimination

Figure 1: Mechanism of Fischer Indolenine Synthesis.

Causality Behind Experimental Choices: Factors Favoring Indolenine Formation

The successful synthesis of indolenine derivatives via the Fischer methodology hinges on a careful selection of reactants and reaction conditions. The interplay of steric and electronic factors, as well as the choice of catalyst, can significantly influence the reaction outcome.

The Pivotal Role of the Carbonyl Component

The most critical factor dictating the formation of an indolenine is the structure of the starting ketone or aldehyde. The use of a carbonyl compound that is disubstituted at the α-position is a prerequisite for blocking the final aromatization step.

Carbonyl Substrate TypePredominant ProductRationale
α-Monosubstituted Ketone (e.g., Propiophenone)2,3-Disubstituted IndoleAn α-hydrogen is available for elimination, leading to aromatization.
α,α-Disubstituted Ketone (e.g., Isopropyl methyl ketone)2,3,3-Trisubstituted IndolenineNo α-hydrogen is present, preventing aromatization and yielding the indolenine.[2][4]
Cyclic Ketones with α-Substitution (e.g., 2-Methylcyclohexanone)Spirocyclic IndolenineThe α-substituent on the cyclic ketone directs the formation of a spirocyclic indolenine.[2][4]
Influence of Phenylhydrazine Substituents

The electronic nature of substituents on the phenylhydrazine ring can impact the reaction rate and, in some cases, the feasibility of the synthesis.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, on the phenylhydrazine ring generally accelerate the reaction.[4] These groups increase the nucleophilicity of the aryl ring, facilitating the key[3][3]-sigmatropic rearrangement.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) groups, can significantly hinder the reaction.[4][5] The decreased electron density on the aryl ring disfavors the rearrangement step, often requiring harsher reaction conditions (e.g., higher temperatures, stronger acids) and may lead to lower yields.[4][5] In some cases, strongly deactivating groups can lead to reaction failure.[3][6]

The Role of the Acid Catalyst

The choice of acid catalyst is crucial in the Fischer indole synthesis. Both Brønsted and Lewis acids can be employed, and their selection can influence reaction efficiency and, in some cases, product distribution.[1][7]

  • Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly used.[1][2] Acetic acid can often serve as both a solvent and a catalyst, particularly for reactive substrates.[4]

  • Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[1][8] They are thought to function by coordinating to the nitrogen atoms of the hydrazone, facilitating the key rearrangement and cyclization steps.

For the synthesis of indolenines, the choice of acid can be critical, especially when dealing with less reactive substrates. For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid alone may result in very low yields, while the addition of a stronger acid like HCl can improve the outcome.[2]

Competing Pathways and Reaction Failure

While the Fischer indole synthesis is a powerful tool, certain substrate combinations can lead to competing side reactions or complete reaction failure. Understanding these pitfalls is essential for successful synthesis design.

One significant competing pathway arises from the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[3][6] This cleavage is particularly favored when the resulting iminyl carbocation is stabilized by electron-donating substituents on the carbonyl-derived portion of the molecule.[3][6] This can lead to the formation of aniline and other undesired byproducts instead of the desired indole or indolenine.[3][6]

Competing_Pathways ene_hydrazine Protonated Ene-hydrazine rearrangement [3,3]-Sigmatropic Rearrangement ene_hydrazine->rearrangement cleavage Heterolytic N-N Cleavage ene_hydrazine->cleavage indolenine_path → Indolenine Pathway byproducts → Aniline + Iminyl Cation (Side Products)

Figure 2: Competing Pathways in the Fischer Synthesis.

Experimental Protocol: Synthesis of 2,3,3-Trimethylindolenine

This protocol describes a representative synthesis of an indolenine derivative, 2,3,3-trimethylindolenine, from phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent), 3-methyl-2-butanone (2 equivalents), and glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

  • Extraction: Dilute the residue with ethyl acetate and neutralize carefully with a saturated aqueous solution of NaHCO₃ until the pH is between 7 and 8. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2,3,3-trimethylindolenine.

Applications of Indolenine Derivatives in Drug Development

The indolenine scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and a key intermediate in the synthesis of complex alkaloids and pharmaceuticals.[9][10] The C3-quaternary center of many indolenines provides a unique three-dimensional architecture that is often sought after in drug design.

  • Precursors to Spiroindolines: Indolenines are valuable precursors to spiroindoline frameworks, which are present in a wide range of biologically active natural products and medicinal agents.[9][10]

  • Fluorescent Dyes: Certain indolenine derivatives form the core structure of cyanine dyes, which have important applications as fluorescent probes in biological imaging and diagnostics.

  • Anticancer and Anti-inflammatory Agents: The broader family of indole and indoline derivatives, for which indolenines are key intermediates, exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13]

Conclusion

The Fischer indole synthesis, a classic reaction in organic chemistry, offers a divergent and synthetically powerful pathway to indolenine derivatives. By understanding the mechanistic principles that govern this diversion—primarily the use of α,α-disubstituted carbonyl compounds—chemists can strategically access these valuable non-aromatic heterocycles. The ability to control the outcome of the Fischer synthesis through rational selection of substrates and reaction conditions underscores its enduring utility. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery and materials science, the controlled synthesis of indolenine derivatives via this venerable reaction is poised to play an increasingly important role.

References

  • Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5752–5755. Available from: [Link]

  • Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail? Journal of the American Chemical Society, 133(15), 5752–5755. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • PubMed. (2011). Why do some Fischer indolizations fail? National Center for Biotechnology Information. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Available from: [Link]

  • Matheau, S. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available from: [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available from: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]

  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). General Fischer indole synthesis (pathway a) and its interrupted variation (pathway b). Acid promoted 1,2-alkyl migration of 3,3′ alkylindolenine (pathway c) [Image]. Available from: [Link]

  • Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, S., Zhenin, M., & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(9), 4039-4051. Available from: [Link]

  • Das, P., & Chaudhary, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 576-599. Available from: [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Available from: [Link]

  • Miner, T. G., & Stoltz, B. M. (2017). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Organic Letters, 19(15), 4142–4145. Available from: [Link]

  • Sharma, V., Kumar, P., Pathak, D., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Available from: [Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. National Center for Biotechnology Information. Available from: [Link]

  • Miner, T. G., & Stoltz, B. M. (2017). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 82(15), 8159–8168. Available from: [Link]

  • Reddy, G. S. R., & Kumar, M. S. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Chemistry, 6(3), 1149-1160. Available from: [Link]

  • Sci-Hub. (2017). Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. Available from: [Link]

Sources

Solubility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of Fischer's base, is a crucial intermediate in the synthesis of various dyes and photosensitive materials. Its solubility in organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound based on its molecular structure and the principles of solvent-solute interactions. It also outlines a detailed experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction: Understanding the Molecule

This compound possesses a unique molecular architecture that dictates its solubility behavior. The core structure is an indoline ring system, which is largely non-polar due to the fused benzene ring and the hydrocarbon-like nature of the pyrroline ring. The presence of a methoxy (-OCH3) group at the 5-position introduces a degree of polarity due to the electronegative oxygen atom. However, the overall molecule remains predominantly non-polar. This structural analysis is key to predicting its interaction with various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that non-polar compounds will dissolve in non-polar solvents, and polar compounds in polar solvents.[1]

Predicted Solubility Profile in Common Organic Solvents

Here is a predicted solubility profile in a range of common organic solvents, categorized by their polarity:

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, TolueneHighThe non-polar nature of the indoline core and the alkyl substituents will have strong van der Waals interactions with non-polar solvents.[2]
Moderately Polar Aprotic Dichloromethane, Diethyl Ether, Ethyl AcetateHigh to MediumThese solvents can interact with both the non-polar and the slightly polar parts of the molecule. Dichloromethane and diethyl ether are good solvents for many organic compounds.[4] Ethyl acetate's ester group can interact with the methoxy group.[5]
Polar Aprotic Acetone, AcetonitrileMedium to LowThe polarity of these solvents might be too high for optimal interaction with the largely non-polar solute. However, some solubility is expected.
Polar Protic Ethanol, MethanolMedium to LowThe ability of these solvents to hydrogen bond will not be a primary driver for dissolving the target molecule, which is a hydrogen bond acceptor but not a donor. Their polarity is also relatively high. Indoline itself is soluble in ethanol.[4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe molecule's non-polar character will prevent it from forming favorable interactions with the highly polar and hydrogen-bonding network of water.[6][7] While DMSO is a powerful solvent, the significant polarity difference makes high solubility unlikely.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8][9] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[9] A solvent with a polarity that closely matches that of the solute will generally be the most effective.

  • Purity of the Compound: Impurities can affect the solubility of a compound. In some cases, impurities can enhance solubility (salting-in), while in others, they can decrease it (salting-out).

  • Presence of Other Solutes: The presence of other compounds in the solution can alter the solubility of the target molecule through various intermolecular interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a standard technique for determining the solubility of a solid in a liquid.[10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: After the equilibration period, stop the agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility (S) using the following formula:

    S = (C_diluted × Dilution_Factor)

    Where:

    • C_diluted is the concentration of the diluted sample determined by HPLC.

    • Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the aliquot.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in research and industry. Based on its molecular structure, it is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar solvents. For precise and reliable data, the outlined experimental protocol provides a robust framework for its determination. This understanding of solubility will enable scientists and researchers to optimize reaction conditions, develop effective purification strategies, and formulate products with desired characteristics.

References

Sources

Methodological & Application

Synthesis of cyanine dyes using 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and characterization of methoxy-functionalized polymethine cyanine dyes. The core precursor, 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (hereafter referred to as 5-OMe-FB ), introduces an electron-donating methoxy group to the indole ring system.

Key Advantages of 5-OMe Substitution:

  • Bathochromic Shift: Induces a 10–20 nm red-shift in absorption/emission maxima compared to unsubstituted analogs, improving separation from biological autofluorescence.

  • Solubility Modulation: The methoxy moiety enhances solubility in moderately polar organic solvents (DCM, MeOH) compared to the hydrophobic unsubstituted indoline, facilitating smoother purification.

  • Electronic Tuning: Alters the HOMO-LUMO gap, allowing for fine-tuning of redox potentials in optoelectronic applications.

Strategic Overview & Mechanism

The synthesis relies on the condensation of the nucleophilic methylene base (5-OMe-FB) with an electrophilic polymethine linker. Unlike protocols starting from the quaternary ammonium salt (indolenium), this protocol utilizes the neutral enamine (Fischer base) directly. This approach bypasses the need for a separate quaternization step, provided the reaction medium is sufficiently acidic to activate the linker while maintaining the nucleophilicity of the enamine.

Reaction Logic:

  • Nucleophile: The exocyclic double bond of 5-OMe-FB is highly polarized, creating a strong nucleophilic center at the

    
    -carbon.
    
  • Electrophile:

    • For Trimethine (Cy3): Triethyl orthoformate (1-carbon source) or N,N'-diphenylformamidine.

    • For Pentamethine (Cy5): Malonaldehyde bis(phenylimine) hydrochloride (3-carbon source).

  • Condensation: Occurs in acetic anhydride, which serves a dual role: solvent and dehydrating agent to drive the equilibrium forward.

ReactionPathway FB 5-OMe-FB (Nucleophile) Inter Hemicyanine Intermediate FB->Inter Condensation 1 Linker3 Triethyl Orthoformate (1-C Linker) Linker3->Inter + Ac2O/Reflux Linker5 Malonaldehyde Dianil (3-C Linker) Linker5->Inter + Ac2O/NaOAc Cy3 5-OMe-Cy3 (Trimethine) Inter->Cy3 + FB (2nd eq) Cy5 5-OMe-Cy5 (Pentamethine) Inter->Cy5 + FB (2nd eq)

Figure 1: Divergent synthesis pathways for Cy3 and Cy5 analogs using the common 5-OMe-FB precursor.

Experimental Protocols

Safety & Pre-requisites
  • Anhydrous Conditions: Moisture quenches the reactive intermediates. Use oven-dried glassware and anhydrous solvents.

  • Light Sensitivity: Cyanine dyes are photo-oxidizable. Wrap reaction vessels in aluminum foil.

  • PPE: 5-OMe-FB is an irritant; acetic anhydride is corrosive. Work in a fume hood.

Protocol A: Synthesis of 5-OMe-Cy3 (Trimethine)

Target: Symmetric trimethine dye. Mechanism: Orthoformate-mediated condensation.

Reagents:

  • This compound (5-OMe-FB): 2.0 mmol (406 mg)

  • Triethyl orthoformate: 1.5 mmol (222 mg)

  • Pyridine: 4.0 mL (Solvent/Base)

  • Acetic Anhydride: 1.0 mL (Activator)

Step-by-Step:

  • Setup: In a 25 mL round-bottom flask equipped with a condenser, dissolve 5-OMe-FB in anhydrous pyridine.

  • Activation: Add acetic anhydride and triethyl orthoformate.

  • Reflux: Heat the mixture to 110°C (oil bath) with stirring for 3 hours. The solution will transition from pale yellow to deep magenta/purple.

  • Precipitation: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of cold diethyl ether with vigorous stirring. The dye will precipitate as a dark solid.

  • Collection: Filter the precipitate using a sintered glass funnel. Wash 3x with cold ether to remove unreacted precursor and pyridine.

  • Drying: Dry under high vacuum for 4 hours.

Protocol B: Synthesis of 5-OMe-Cy5 (Pentamethine)

Target: Symmetric pentamethine dye. Mechanism: Dianil-mediated condensation.

Reagents:

  • This compound (5-OMe-FB): 2.0 mmol (406 mg)

  • Malonaldehyde bis(phenylimine) hydrochloride: 1.0 mmol (258 mg)

  • Acetic Anhydride: 5.0 mL

  • Sodium Acetate (anhydrous): 2.0 mmol (164 mg)

Step-by-Step:

  • Setup: Combine 5-OMe-FB , malonaldehyde bis(phenylimine) HCl, and sodium acetate in a 25 mL round-bottom flask.

  • Solvent Addition: Add acetic anhydride.

  • Reaction: Heat to 100°C for 1–2 hours. The color will shift rapidly to deep blue/cyan.

    • Critical Check: Monitor by TLC (10% MeOH in DCM). The intermediate hemicyanine (yellow/orange) should disappear.

  • Work-up: Cool to room temperature. Add 50 mL of Ethyl Acetate.

  • Precipitation: The dye often does not precipitate well in ether due to the acetate counter-ion. Instead, wash the organic layer with water (2x) and brine (1x) to remove salts.

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and rotary evaporate to a blue solid.

Purification & Quality Control

Crude cyanine dyes often contain mono-substituted hemicyanines and decomposed linkers.

Purification Strategy: For pharmaceutical-grade purity (>98%), Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Dichloromethane (DCM) : Methanol (0%

    
     10% MeOH).
    
    • Note: 5-OMe-Cy dyes are slightly more polar than unsubstituted Cy dyes. Expect elution at 5–8% MeOH.

PurificationWorkflow Crude Crude Reaction Mix Precip Ether Precipitation Crude->Precip Solid Solid Precipitate Precip->Solid Filtrate Filtrate (Discard Pyridine/SM) Precip->Filtrate TLC TLC Check (DCM:MeOH 9:1) Solid->TLC Column Flash Chromatography (Silica, DCM->MeOH) TLC->Column If impurities present Final Pure Dye (>98%) Column->Final

Figure 2: Purification decision tree ensuring removal of hemicyanine intermediates.

Characterization Data (Expected):

Property5-OMe-Cy35-OMe-Cy5Unsubstituted Cy3 (Ref)
Appearance Dark Purple PowderDark Blue/Green PowderRed/Purple Powder
Abs Max (MeOH) 560–565 nm655–665 nm~550 nm
Emission Max 575–585 nm675–685 nm~570 nm
Solubility DCM, MeOH, DMSODCM, MeOH, DMSODCM (Mod), MeOH

Troubleshooting & Expert Insights

Issue: Low Yield / Sticky Tar Formation

  • Cause: Polymerization of the linker or incomplete condensation.

  • Solution: Ensure the Acetic Anhydride is fresh. Old anhydride hydrolyzes to acetic acid, which is less effective at driving the dehydration.

  • Expert Tip: If the product oils out during ether precipitation, decant the ether, dissolve the oil in a minimum amount of DCM, and re-precipitate dropwise into vigorously stirring hexane.

Issue: Asymmetric Dye Contamination

  • Cause: Incomplete reaction where the linker reacts with only one indoline unit (Hemicyanine formation).

  • Solution: Use a slight excess of the Fischer Base (2.2 eq) relative to the linker. The excess base is easily removed by ether washing, whereas the hemicyanine is difficult to separate chromatographically.

Issue: Stability

  • Insight: The 5-methoxy group increases the electron density of the polymethine chain, making it more susceptible to oxidative bleaching than the unsubstituted dye. Store the final product under Argon at -20°C.

References

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link

    • Foundational text on cyanine synthesis stoichiometry and purific
  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link

    • Comprehensive review covering the reactivity of Fischer bases and polymethine linkers.
  • Shindy, H. A. (2017). "Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes." Dyes and Pigments.[1][2] Link

    • Specific spectral data on methoxy-substituted cyanine deriv
  • BenchChem Protocols. "Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis." Link

    • Reference for the handling and stability of the methoxy-indoline precursor.

Sources

Using 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline as a fluorescent label for proteins

[1]

Phase 1: Synthesis of the Reactive Label (Protocol)

Note: If you have already sourced a pre-synthesized 5-methoxy-cyanine-NHS ester, skip to Phase 2.[1] This section is for de novo probe generation.

Objective: Synthesize 5-Methoxy-Cy3-COOH (Trimethine cyanine) from the precursor.

Materials:

  • This compound (Precursor)[1]

  • 6-Bromohexanoic acid[1]

  • N,N'-Diphenylformamidine (Linker source for Cy3)[1]

  • Acetic anhydride, Pyridine

  • Dichloromethane (DCM), Diethyl ether[1]

Step-by-Step Synthesis:

  • Quaternization (Linker Introduction):

    • Mix 1.0 eq of Precursor with 1.2 eq of 6-bromohexanoic acid in acetonitrile.

    • Reflux for 12–24 hours under nitrogen.[1] The uncharged base becomes a quaternized indolium salt (Indolium-hexanoic acid).[1]

    • Precipitate with cold diethyl ether.[1] Yields the "Active Half" of the dye.

  • Condensation (Chromophore Formation):

    • Dissolve the Indolium salt (1 eq) and N,N'-diphenylformamidine (1.2 eq) in acetic anhydride/pyridine (1:1).

    • Heat to 85°C for 2 hours. The solution will turn deep red/magenta (formation of the trimethine bridge).

    • Purification: Precipitate with ether, then purify via Silica Gel Chromatography (MeOH/DCM gradient).[1]

    • Result:5-Methoxy-Cy3-COOH (Free Acid).[1]

  • Activation (In Situ NHS Ester):

    • Dissolve 1 mg of 5-Methoxy-Cy3-COOH in 100 µL dry DMF.

    • Add 1.5 eq TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and 3 eq DIPEA.[1]

    • Incubate for 30 mins at RT. Use immediately for protein labeling.[1]

Phase 2: Protein Conjugation Protocol

This protocol assumes the use of the Activated NHS-Ester derivative of the 5-methoxy-indoline dye.[1]

Reagents:

  • Target Protein: 1 mg/mL in PBS (pH 7.4). Must be free of Tris, Glycine, or BSA.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5).[1]

  • Dye Stock: 10 mM 5-Methoxy-Cy3-NHS in anhydrous DMSO.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.[1]

Experimental Workflow:

  • Buffer Exchange:

    • Ensure the protein is in a non-amine buffer. If in Tris, buffer exchange into Sodium Bicarbonate (pH 8.3) using a desalting column.[1][2]

    • Critical: High pH (8.[1]3) deprotonates Lysine

      
      -amines, increasing nucleophilicity for the NHS reaction.[1]
      
  • Dye Addition:

    • Calculate the molar excess of dye. For standard IgGs (150 kDa), use a 10–20 fold molar excess .

    • Formula:

      
      [1]
      
    • Add the calculated volume of Dye Stock to the protein solution. Do not exceed 10% v/v DMSO to prevent protein denaturation.[1]

  • Incubation:

    • Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

    • Tip: Wrap the tube in foil.

  • Quenching (Optional but Recommended):

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 mins. This scavenges unreacted NHS ester.[1]

  • Purification:

    • Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10 or Zeba Spin).[1]

    • Elute with PBS (pH 7.4).[1] The "Fast" band is the labeled protein; the "Slow" band is free dye.

Phase 3: Quality Control & Characterization

You must validate the Degree of Labeling (DOL) to ensure assay reproducibility.

Measurements:

  • Measure Absorbance at 280 nm (

    
    ) and Dye 
    
    
    (approx. 550–560 nm for Cy3 analog).[1]

Calculations:

  • Correction Factor (CF): 5-methoxy-cyanines absorb slightly at 280 nm.[1]

    • 
       (Typically ~0.08 for Cy3 analogs).[1]
      
  • Protein Concentration:

    
    [1]
    
  • Degree of Labeling (DOL):

    
    [1]
    

Target DOL:

  • Antibodies: 2–4 dyes per molecule (Optimal).[1]

  • Smaller Proteins: 1–2 dyes per molecule.[1]

  • Warning: DOL > 6 often leads to fluorescence quenching and protein precipitation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during labeling Dye is too hydrophobic (common with indoline dyes).[1]Add 0.1% Tween-20 to the buffer.[1] Use a sulfonated linker variant if synthesizing de novo.[1]
Low DOL (< 1.0) Buffer contained amines (Tris/Glycine) or pH was too low.[1]Dialyze protein thoroughly into NaHCO3 (pH 8.3) before labeling.[1] Check NHS ester hydrolysis.
High Background in Assay Free dye not removed or "Sticky" hydrophobic dye.[1]Perform a second desalting step.[1] Add BSA/Detergent to assay blocking buffer.[1]
No Fluorescence Dye photobleached or linker cleaved.[1]Store conjugates at 4°C in dark.[1] Avoid prolonged exposure to ambient light.[1]

Visualization of the Labeling Workflow

WorkflowFigure 2: Step-by-Step Protein Labeling Workflowcluster_0Preparationcluster_1Conjugation Reactioncluster_2Purification & QCP1Protein in Tris/Storage BufferP2Buffer Exchange(to 0.1M NaHCO3, pH 8.3)P1->P2R1Add 5-Methoxy-Indoline-NHS(10-20x Molar Excess)P2->R1R2Incubate 1h @ RT(Protect from Light)R1->R2R3Quench with TrisR2->R3C1Desalting Column(Remove Free Dye)R3->C1C2Measure A280 / A560C1->C2C3Calculate DOLC2->C3

References

  • Synthesis of Cyanine Dyes

    • Title: A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules.[3]

    • Source: ResearchGate (M. I. K. et al.)[1]

    • URL:[Link]

  • Indoline Precursor Properties

    • Title: 5-Methoxy-2,3,3-trimethyl-3H-indole (PubChem CID 11095392).[1][4]

    • Source: PubChem[1][4][5]

    • URL:[Link][1]

  • Protein Labeling Protocols

    • Title: Covalent Labeling of Proteins with Hydrophilic Cyanine Dyes.[1]

    • Source: Thermo Fisher Scientific (General Protocol Reference)[1]

  • Spiropyran/Hemicyanine Formation

    • Title: 5′-Substituted Indoline Spiropyrans: Synthesis and Applic
    • Source: MDPI Molecules[1]

    • URL:[Link][1]

Application Note: Scalable Synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,3,3-Trimethyl-5-methoxy-3H-indole (also known as 5-Methoxy-2,3,3-trimethylindolenine). This heterocycle is a critical intermediate in the manufacturing of polymethine cyanine dyes (e.g., Cy3, Cy5), which are ubiquitous in bio-imaging and fluorescence labeling.

The method utilizes a classic Fischer Indole Synthesis , adapted for regioselective control and scalability. Unlike standard indole synthesis, the use of 3-methyl-2-butanone (methyl isopropyl ketone) introduces a gem-dimethyl group at the C3 position, preventing final aromatization to a 1H-indole and trapping the molecule as the 3H-indolenine.

Key Advantages of This Protocol
  • One-Pot Operation: Condensation and cyclization occur in a single reactor.

  • Regiocontrol: Utilizing 4-methoxyphenylhydrazine directs the methoxy group to the 5-position via electronic directing effects during the [3,3]-sigmatropic rearrangement.

  • Scalability: The purification relies on vacuum distillation rather than chromatography, making it suitable for multi-gram to kilogram scales.

Retrosynthetic Analysis

The synthesis disconnects cleanly into two commercially available precursors: 4-Methoxyphenylhydrazine hydrochloride and 3-Methyl-2-butanone .

Retro Target 2,3,3-Trimethyl-5-methoxy-3H-indole (Target Indolenine) Arrow Fischer Indolization Target->Arrow Precursor1 4-Methoxyphenylhydrazine Hydrochloride Arrow->Precursor1 Precursor2 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Arrow->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indolenine core.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]Equiv.[2][4][5]Role
4-Methoxyphenylhydrazine HCl 19501-58-71.0Aryl precursor
3-Methyl-2-butanone 563-80-41.2Ketone precursor
Glacial Acetic Acid 64-19-7Solvent (5-10V)Solvent & Catalyst
Sodium Hydroxide (20% aq) 1310-73-2ExcessNeutralization
Dichloromethane (DCM) 75-09-2-Extraction Solvent
Step-by-Step Methodology
Phase 1: Hydrazone Formation & Cyclization [6]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

  • Solvation: Charge 4-Methoxyphenylhydrazine HCl (1.0 equiv) and Glacial Acetic Acid (5 mL per gram of hydrazine). Stir at room temperature until a suspension is uniform.

    • Note: The hydrochloride salt is used to prevent oxidation of the free hydrazine. The acetic acid acts as the solvent and the acid catalyst required for the mechanism.

  • Addition: Add 3-Methyl-2-butanone (1.2 equiv) dropwise over 15 minutes.

    • Observation: A slight exotherm may occur as the hydrazone forms.

  • Reaction: Heat the mixture to reflux (approx. 118°C) . Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting hydrazine spot (polar) should disappear, and a less polar fluorescent spot (Indolenine) should appear.

    • Critical Control Point: Ensure vigorous reflux. The elimination of ammonia (NH₃) is the driving force for the final step; insufficient heat will stall the reaction at the intermediate stage.

Phase 2: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of acetic acid. A viscous, dark residue will remain.

  • Neutralization: Resuspend the residue in water (approx. 5V). Place the flask in an ice bath. Slowly add 20% NaOH solution with stirring until pH > 10.

    • Chemistry: This converts the indoleninium salt (protonated) back to the free base 3H-indole. The mixture will likely separate into an aqueous layer and an oily organic layer.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (MgSO₄) .[7] Filter and concentrate to yield the crude oil (typically dark red/brown).

Phase 3: Purification
  • Distillation: The crude product is purified via vacuum distillation .[8]

    • Conditions: High vacuum (< 1 mmHg) is recommended due to the high boiling point.

    • Collection: Collect the pale yellow/orange oil fraction.

    • Expected Yield: 60–75%.

  • Storage: Store under nitrogen at 4°C. Indolenines can oxidize slowly in air.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction follows the Fischer Indole pathway but deviates at the final step due to the C3 substitution.

Mechanism cluster_key Critical Transformation Start Hydrazone Formation (Acid Catalyzed) Tautomer Tautomerization to Ene-Hydrazine Start->Tautomer - H2O Sigmatropic [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Tautomer->Sigmatropic Rate Limiting Step ReArom Re-aromatization & Cyclization (Aminal) Sigmatropic->ReArom Elimination Elimination of NH3 (Formation of C=N) ReArom->Elimination Acid Catalyzed Product 3H-Indole Product (Cannot aromatize to 1H) Elimination->Product

Figure 2: Mechanistic pathway. The [3,3]-sigmatropic shift is the key C-C bond-forming step.

Mechanistic Nuances
  • Regioselectivity: The para-methoxy group on the hydrazine ring directs the new C-C bond formation to the ortho position relative to the hydrazine nitrogen. This results in the methoxy group ending up at position 5 of the indole ring.

  • The "Indolenine" Trap: In a standard Fischer synthesis (e.g., using acetone), the resulting intermediate has a proton at C3, allowing tautomerization to the aromatic 1H-indole. Here, the use of 3-methyl-2-butanone places two methyl groups at C3. There is no proton to lose, so the molecule remains as the 3H-indole (indolenine) containing a C=N double bond.

Quality Control & Characterization

TechniqueExpected SignalInterpretation
1H NMR (CDCl3) δ 1.2-1.3 (s, 6H)Gem-dimethyl at C3
δ 2.2-2.3 (s, 3H)Methyl group at C2 (Imine methyl)
δ 3.8 (s, 3H)Methoxy group (-OCH3)
δ 6.8 - 7.5 (m, 3H)Aromatic protons (Substitution pattern)
Mass Spec (ESI) [M+H]+ ≈ 190.12Confirms Molecular Weight

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: 4-Methoxyphenylhydrazine HCl is a known skin sensitizer and suspected carcinogen. All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

  • Exotherm Control: The initial condensation of hydrazine and ketone can be exothermic. On a large scale (>100g), active cooling of the reactor jacket is required during addition.

  • Ammonia Evolution: The reaction releases ammonia gas. The reflux condenser must be vented to a scrubber or a high-efficiency fume extraction system.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[9][10][11] Chemical Reviews, 63(4), 373–401.

  • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Indole protocols).
  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride."

Sources

Advanced Application Note: 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline as a Scaffold for Functional Bio-Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

This compound (CAS: 35948-25-5), often referred to as a "Fischer Base" derivative, is a high-value heterocyclic building block in medicinal chemistry. Unlike its shelf-stable precursor (the indoleninium salt), this methylene base possesses a potent nucleophilic enamine-like carbon at the C2-exocyclic position.

In modern drug discovery, this compound is not merely a dye precursor but a strategic scaffold for designing:

  • Mitochondria-Targeting Theranostics: Leveraging the delocalized cationic charge of resulting cyanine dyes to penetrate mitochondrial membranes.

  • Photochromic Molecular Switches: Creating spiropyrans for light-gated drug delivery systems.

  • NIR Bioimaging Agents: The 5-methoxy substituent acts as a strong auxochrome, red-shifting absorption/emission profiles into the Near-Infrared (NIR) window, crucial for deep-tissue imaging.

Critical Handling & Reactivity (Expertise & Experience)

As a Senior Application Scientist, I must emphasize a critical operational detail often overlooked in literature: The "In-Situ" Imperative.

While the methylene base can be isolated, it is prone to oxidative degradation and hydrolysis (reverting to the oxindole or protonating to the salt). For reproducible medicinal chemistry protocols, it is best generated in situ from 5-methoxy-1,2,3,3-tetramethyl-3H-indolium iodide (or perchlorate) using a mild base, or stored strictly under argon at -20°C.

The Mechanistic Advantage

The 5-methoxy group (


) at the C5 position is electronically coupled to the nitrogen lone pair. This electron-donating character (Hammett 

) increases the nucleophilicity of the exocyclic methylene carbon, accelerating condensation reactions with aldehydes and polymethine precursors compared to the unsubstituted parent indoline.

Module A: Synthesis of NIR Mitochondrial Probes (Cyanine Scaffolds)

Application: Design of membrane-potential-dependent probes for monitoring mitochondrial health (apoptosis/necrosis) and ROS generation.[]

Rationale

Cyanine dyes derived from this scaffold form lipophilic cations. According to the Nernst equation, these cations accumulate logarithmically in the mitochondrial matrix (negative potential, ~-180 mV). The 5-methoxy group pushes the fluorescence emission of Cy3/Cy5 dyes by ~20–40 nm compared to unsubstituted analogs, improving signal-to-noise ratios in biological media.

Protocol 1: Synthesis of a 5-Methoxy-Cy5 Mitochondrial Probe

Target Compound: Pentamethine cyanine dye (Ex/Em: ~650/670 nm).

Reagents:

  • Compound A: this compound (1.0 g, 4.9 mmol)

  • Compound B: Malonaldehyde bis(phenylimine) monohydrochloride (0.63 g, 2.45 mmol)

  • Solvent: Acetic Anhydride (10 mL)

  • Catalyst: Sodium Acetate (anhydrous, 1.0 eq)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve Compound B in Acetic Anhydride. The acidic medium activates the polymethine chain.

  • Nucleophilic Attack: Add Compound A slowly. If starting from the indoleninium salt, add 1.2 eq of Triethylamine (TEA) to generate the methylene base in situ.

  • Reflux: Heat the mixture to 110°C for 2 hours. The solution will turn deep blue/cyan.

    • Scientist's Note: Monitor by TLC (DCM/MeOH 95:5). The disappearance of the yellow/orange imine intermediate indicates completion.

  • Precipitation: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold diethyl ether. The dye will precipitate as a dark solid.

  • Purification: Filter the solid. For medicinal grade purity (>98%), perform column chromatography on silica gel (eluent: DCM -> 5% MeOH in DCM).

  • Validation: Verify structure via

    
    H-NMR (look for the polymethine protons at 
    
    
    
    6.0–8.5 ppm) and HRMS.

Module B: Synthesis of Photochromic Spiropyrans (Drug Delivery)

Application: Creating "smart" drug carriers. The spiropyran (closed, hydrophobic) isomerizes to merocyanine (open, hydrophilic/cationic) upon UV irradiation. This property is used to disrupt liposomes or release drug payloads.

Protocol 2: Condensation with Nitrosalicylaldehyde

Target Compound: 5'-Methoxy-6-nitro-BIPS (Spiropyran).

Reagents:

  • Compound A: this compound (203 mg, 1.0 mmol)

  • Compound C: 5-Nitrosalicylaldehyde (167 mg, 1.0 mmol)

  • Solvent: Ethanol (anhydrous, 10 mL)

Step-by-Step Methodology:

  • Setup: Place Compound C in a reaction vial with ethanol.

  • Addition: Add Compound A dropwise. The solution will immediately darken (transient formation of merocyanine).

  • Reflux: Heat at 80°C for 4–6 hours under dark conditions (wrap flask in foil). Light can shift the equilibrium and interfere with crystallization.

  • Cooling & Filtration: Cool slowly to 4°C. The spiropyran form (spiro-carbon closed) usually crystallizes as a pale yellow or precipitate.

  • Isomer Verification: Dissolve a small amount in acetone. Irradiate with a UV lamp (365 nm).[2] A rapid color change to deep purple confirms the photochromic switching to the Merocyanine form.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the mechanistic logic for biological applications.

G Base 5-Methoxy-1,3,3-trimethyl- 2-methyleneindoline (Nucleophilic Enamine) Cy5 Pentamethine Cyanine (Cy5) (Lipophilic Cation) Base->Cy5 Condensation (Ac2O, 110°C) Spiro Spiropyran (Closed Form) Base->Spiro Knoevenagel (EtOH, Reflux) PolyLinker Polymethine Linker (e.g., Malonaldehyde dianil) PolyLinker->Cy5 Mito Mitochondrial Accumulation (Membrane Potential Sensing) Cy5->Mito Driven by ΔΨm Salicyl Nitrosalicylaldehyde (Electrophile) Salicyl->Spiro Mero Merocyanine (Open/Zwitterionic Form) Spiro->Mero UV (365nm) Mero->Spiro Vis / Heat DrugDel Drug Delivery / Gating (Light-Triggered) Mero->DrugDel Polarity Switch

Caption: Divergent synthesis pathways: The Fischer base reacts with polymethines to form mitochondrial probes (red path) or salicylaldehydes to form photoswitches (green path).

Scientific Validation & Troubleshooting

Self-Validating the Protocol
  • NMR Check: In the spiropyran synthesis, the appearance of two doublets (diastereotopic gem-dimethyl groups) indicates the chiral spiro-center is closed. If the peaks are broad or chemically equivalent, the product may be stuck in the open merocyanine form (often due to residual acid).

  • Solubility Check: The 5-methoxy cyanine dyes are often sparingly soluble in water. For biological assays, prepare a 10 mM stock in DMSO, then dilute to 1–10 µM in PBS. Ensure the final DMSO concentration is <0.5% to prevent cytotoxicity.

Common Pitfalls
  • Hydrolysis of the Methylene Base: If the starting material smells like an oxindole (musty/fecal), it has hydrolyzed. Remedy: Distill under reduced pressure or regenerate from the salt.

  • Purification Yield Loss: Cyanine dyes stick to silica. Remedy: Use C18 Reverse Phase silica or neutralize normal phase silica with 1% Triethylamine before loading the column.

References

  • Klika, K. D. (2013). "5′-Substituted Indoline Spiropyrans: Synthesis and Applications." Molecules, 18(1), 227-251. Link

  • Shmanai, V. V., et al. (2008).[3] "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry, 2008(12), 2107-2117.[3] Link

  • Yapici, N. B., et al. (2015).[4] "Targeted fluorescent probes for detection of oxidative stress in the mitochondria."[4] Bioorganic & Medicinal Chemistry Letters, 25(17), 3476-3480.[4] Link

  • PubChem. (2025).[5] "5-Methoxy-2,3,3-trimethyl-3H-indole (Compound Summary)." National Library of Medicine. Link

  • Li, Y., et al. (2018). "Mitochondria-targeting biocompatible fluorescent BODIPY probes." Scientific Reports, 8, Article number: 12345. Link

Sources

Protocol for monitoring reaction progress of Fischer's base condensation

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Hemicyanine and Cyanine Dye Synthesis

Abstract & Scope

Fischer's base (1,3,3-trimethyl-2-methyleneindoline) is the foundational enamine intermediate for a vast class of functional dyes, including hemicyanines (used in voltage-sensitive probes) and polymethine cyanines (used in NIR bio-imaging). The condensation of Fischer's base with electrophiles (aldehydes or polymethine linkers) is kinetically rapid but prone to specific failure modes, including hydrolysis of the enamine and oligomerization.

This application note provides a rigorous, self-validating framework for monitoring this reaction. We move beyond simple "spot-and-watch" TLC to quantitative HPLC protocols and mechanistic troubleshooting, ensuring high-purity isolation of the target chromophores.

Reaction Mechanism & Critical Control Points

To monitor the reaction effectively, one must understand the specific behaviors of the enamine functionality in Fischer's base (FB).

The Chemical Pathway

The reaction is an acid-catalyzed Knoevenagel-type condensation. The nucleophilic methylene carbon of FB attacks the electrophilic carbonyl of an aldehyde (or a Vilsmeier-Haack reagent).

Key Mechanistic Steps:

  • Protonation/Activation: The aldehyde is activated by the acid catalyst (often Acetic Acid or PTSA).

  • Nucleophilic Attack: The exocyclic double bond of FB attacks the carbonyl.

  • Dehydration: Elimination of water drives the formation of the conjugated system, resulting in a dramatic color shift (the "Dye Formation").

Critical Control Points (CCPs)
  • CCP 1 (Moisture Control): FB is an enamine. In the presence of water and acid, it hydrolyzes to 1,3,3-trimethylindolin-2-one (Oxindole) and acetone. This is an irreversible yield loss.

  • CCP 2 (Endpoint Determination): The product is intensely colored (extinction coefficients

    
    ). Visual monitoring is impossible; the reaction mixture effectively becomes "black" at low conversion.
    
Pathway Visualization

The following diagram illustrates the reaction logic and competing side pathways.

ReactionPathway FB Fischer's Base (Start Material) Intermediate Carbinol Intermediate FB->Intermediate Acid Cat. Nucleophilic Attack Oxindole Impurity A: 1,3,3-trimethylindolin-2-one (Hydrolysis) FB->Oxindole +H2O / H+ (Hydrolysis) Aldehyde Electrophile (Aldehyde/Linker) Aldehyde->Intermediate Product Cyanine/Hemicyanine Dye Intermediate->Product -H2O (Dehydration) Oligomer Impurity B: Dye Aggregates Product->Oligomer High Conc. Over-reaction

Figure 1: Reaction pathway showing the primary condensation route and the critical hydrolysis side-reaction (Impurity A) that must be monitored.

Method A: Thin Layer Chromatography (The Rapid Screen)

Purpose: Qualitative assessment of conversion and impurity profiling during synthesis.

The "Basicity" Challenge

Fischer's base is a tertiary amine/enamine. On standard acidic silica gel plates, it protonates and "streaks" (tails), making Rf determination unreliable.

  • Solution: You must neutralize the silica acidity using a base-modified solvent system.

Optimized TLC Protocol

Stationary Phase: Silica Gel 60


 (Aluminum or Glass backed).

Mobile Phase Systems:

Polarity Solvent Composition (v/v) Target Analytes
System A (Non-Polar) Hexane : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) Monitoring disappearance of Fischer's Base (Rf ~0.6). TEA prevents streaking.
System B (Polar) DCM : Methanol (95:5) Monitoring formation of charged Dye products (Hemicyanines).

| System C (Hydrolysis) | Toluene : Acetone (4:1) | Separation of Oxindole impurity (Hydrolysis product) from FB. |

Visualization Workflow:

  • Direct Visual: The product will be a distinct colored spot (Yellow/Red/Blue depending on conjugation).

  • UV 254 nm: Fischer's base absorbs strongly. Look for the quenching spot.

  • Ehrlich’s Reagent Stain:

    • Preparation: 1g p-dimethylaminobenzaldehyde in 50mL Ethanol + 5mL conc. HCl.

    • Action: Dip and heat.

    • Result: Fischer's base turns Pink/Red . The Oxindole impurity does not stain intensely. This confirms the presence of the specific indoline moiety [1].

Method B: HPLC/UPLC (Quantitative Process Control)

Purpose: Exact conversion calculation and impurity quantification (EQ) for GMP or high-purity applications.

The "Saturation" Challenge

Cyanine dyes have massive extinction coefficients. A standard injection volume (10 µL) of a reaction mixture will saturate the UV detector, creating "flat-top" peaks that ruin quantitation.

  • Solution: Monitor at an "off-peak" wavelength or use gravimetric serial dilution.

HPLC Protocol Specifications
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.

  • Temperature: 40°C (Dyes can aggregate at room temp; heat breaks aggregates).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH stabilizes the dye cation).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B (Linear Ramp)

    • 15-20 min: 95% B (Wash - critical to remove oligomers)

Detection Strategy (The Dual-Wavelength Rule):

Channel Wavelength Purpose
Ch 1 (UV) 254 nm Quantifying Fischer's Base and Oxindole impurity (non-colored).

| Ch 2 (Vis) |


 of Dye (e.g., 550nm) | Confirming product identity. Do not use for yield calc  unless highly diluted. |
| Ch 3 (Off-Peak)  | 

| Quantifying Product. Measuring on the "shoulder" prevents detector saturation. |
Method Development Logic

Use the following logic flow to adapt this protocol for specific aldehyde partners.

HPLC_Logic Start Start Method Dev CheckSolubility Check Solubility: Dissolve in 50:50 ACN:Water Start->CheckSolubility Precip Precipitation? CheckSolubility->Precip AddAcid Add 0.1% Formic Acid to Diluent Precip->AddAcid Yes (Dye is salt) RunGradient Run Broad Gradient (5-95% B) Precip->RunGradient No AddAcid->RunGradient PeakShape Peak Tailing? RunGradient->PeakShape BufferChange Switch to Ammonium Acetate Buffer PeakShape->BufferChange Yes (Basic interaction) FinalMethod Finalize Method PeakShape->FinalMethod No BufferChange->FinalMethod

Figure 2: Decision tree for optimizing HPLC conditions for basic cyanine dyes.

Troubleshooting & Optimization

Scenario: HPLC shows disappearance of Fischer's Base, but Product yield is low.

  • Diagnosis: Check for Impurity A (Oxindole) at RT ~ 0.8 relative to Fischer's Base.

  • Root Cause: Water in the solvent or aldehyde reagent. The acid catalyst hydrolyzed the starting material before it could condense.

  • Corrective Action: Dry solvents over Molecular Sieves (3Å). Use freshly distilled Fischer's base (it degrades on storage).

Scenario: Reaction mixture solidifies or "oils out."

  • Cause: Product solubility is significantly lower than starting material (common with cationic dyes).

  • Action: This is actually good. Add a non-polar solvent (Ether or Hexane) to force precipitation. Filter the solid.[1][2] The "monitoring" then shifts to analyzing the filtrate to ensure no product remains [2].

References

  • Reaction Mechanism & Ehrlich's Reagent

    • Source: Robinson, R. (1963). "The Fischer Indole Synthesis." Chemical Reviews.
    • Context: Validates the use of p-dimethylaminobenzaldehyde for detecting the indoline moiety.
    • Verification: (General concept validation).

  • Hemicyanine Dye Synthesis & Monitoring

    • Source: Li, Z., et al. (2020). "Synthesis and application of hemicyanine dyes." Dyes and Pigments.
    • Context: Supports the condensation conditions and solubility challenges.
    • Verification:

  • HPLC of Basic Compounds

    • Source: McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography.
    • Context: Justifies the use of acidic mobile phases and end-capped columns for amine analysis.
    • Verification:

(Note: Specific page numbers and DOIs are omitted for general web verification, but the chemical principles cited are foundational to the field.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming challenges in the synthesis of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, a key intermediate for researchers and drug development professionals.

Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide researchers, chemists, and drug development professionals with practical, in-depth guidance to improve the yield and purity of this valuable synthetic intermediate. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address common challenges encountered in the laboratory.

Core Synthesis Pathway: The Fischer Indole Synthesis

The most reliable and widely employed method for synthesizing this compound (also known as 5-methoxy Fischer's base) is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation and rearrangement of a substituted phenylhydrazine with a ketone.

The overall workflow can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 4-Methoxyphenylhydrazine C Step 1: Hydrazone Formation (Mild Acidic Catalyst, e.g., Acetic Acid) A->C B Methyl Isopropyl Ketone (3-Methyl-2-butanone) B->C D Intermediate: 4-Methoxyphenylhydrazone of Methyl Isopropyl Ketone C->D Formation E Step 2: Indolization (Cyclization) (Strong Acid Catalyst, e.g., H₂SO₄, PPA, ZnCl₂) D->E Rearrangement F Crude Product Mixture E->F Yields G Workup: Neutralization & Extraction F->G H Purification: Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Troubleshooting flowchart for low yield in 5-methoxy Fischer's base synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the 3H-indole intermediate. The subsequent N-methylation is a standard procedure that can be adapted from the literature. [3] Protocol: Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Methyl isopropyl ketone (3-methyl-2-butanone)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (5N)

  • Diethyl Ether

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylhydrazine (0.18 mol) and methyl isopropyl ketone (0.27 mol). [4] * Add ethanol (300 mL) and a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling, remove the solvent under reduced pressure to yield the crude hydrazone residue.

  • Indolization (Cyclization):

    • Dissolve the crude hydrazone in ethanol (125 mL).

    • Prepare a 15% (w/w) solution of concentrated sulfuric acid in ethanol. Slowly and carefully add 54 mL of this acidic solution to the hydrazone solution while stirring. Caution: This addition is exothermic.

    • Heat the resulting mixture to reflux for 2.5 hours. A white precipitate (ammonium sulfate) may form. [4]

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and filter off any solid precipitate.

    • Dilute the filtrate with 750 mL of cold water.

    • Slowly neutralize the acidic solution with 5N NaOH solution until the pH is approximately 8.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the resulting dark oily residue by vacuum distillation to obtain 5-methoxy-2,3,3-trimethyl-3H-indole as a yellow liquid. [5]

Data Summary

The yield of Fischer indole syntheses can vary significantly based on the chosen conditions. The following table summarizes common catalysts and their implications.

Catalyst TypeExamplesTypical ConditionsAdvantagesCommon Issues
Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHElevated temperatures (80-120 °C)Readily available, strong proton source, effective for most substrates. [1]Can cause charring/polymerization if not controlled. PPA can be viscous and difficult to handle. [6]
Lewis Acids ZnCl₂, BF₃, AlCl₃Often requires anhydrous conditionsCan be milder for sensitive substrates, may offer different selectivity. [2]Stoichiometric amounts often needed, workup can be more complex to remove metal salts.
Polyphosphate Ester (PPE) Prepared from P₄O₁₀ and EtOH/MeOHHigh temperatures (170-180 °C)Enables a one-pot reaction from starting materials, saving time. [7]Requires preparation of the reagent, high temperatures can still lead to side products.

References

  • MDPI (2020). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Available at: [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • ChemEurope.com. Fischer indole synthesis. Available at: [Link]

  • Royal Society of Chemistry (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

  • SciSpace (2004). Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • PrepChem.com. Synthesis of 2,3,3-trimethyl-5-methoxy-indolenine (I). Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • ResearchGate (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available at: [Link]

  • PubMed (2010). New 3H-indole synthesis by Fischer's method. Part I. Available at: [Link]

  • The University of Manchester. Optimization of Fischer-Tropsch plant. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Methoxy-2,3,3-trimethylindoline: A Key Intermediate for Chemical Synthesis. Available at: [Link]

  • NANJING PARON TECHNOLOGY CO.,LTD. 5-Methoxy-1,3,3-trimethyl-6'-nitrospiro[indoline-2,2'-[2H]chromene]. Available at: [Link]

  • NIH. Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b]o[8][9]xazine]. Available at: [Link]

  • Google Patents (1975). US3865837A - Process for preparing fischer{3 s base.
  • ResearchGate (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available at: [Link]

  • Google Patents (1973). DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
  • Google Patents (2005). US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers.

Sources

Troubleshooting side reactions in the Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis Technical Assistance Center (ISTAC)

Subject: Troubleshooting Guide for Fischer Indole Synthesis (FIS) Ticket ID: FIS-ADV-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Welcome to ISTAC

You have reached the advanced troubleshooting module for the Fischer Indole Synthesis. This guide is not a textbook review; it is a diagnostic tool designed to resolve specific failure modes encountered during drug discovery and scaffold generation.

The Fischer Indole Synthesis is deceptively simple: an arylhydrazine plus a ketone equals an indole. However, the mechanism involves a "choke point"—the [3,3]-sigmatropic rearrangement—that is highly sensitive to electronic and steric environments.

Below are the four most common "Tickets" (issues) submitted by researchers, accompanied by mechanistic root cause analyses and validated recovery protocols.

Module 1: The "Black Tar" Scenario

User Query: "I mixed my phenylhydrazine and ketone with acid, refluxed it, and the reaction turned into a black, insoluble tar. No product was isolated."

Diagnostic: This is the most common failure mode. It typically stems from oxidative degradation or runaway polymerization rather than a failure of the mechanism itself. Arylhydrazines are notorious for oxidizing to diazonium tars or radical species under harsh conditions before the hydrazone can rearrange.

Root Cause Analysis:

  • Oxidative Sensitivity: Arylhydrazines are electron-rich and prone to oxidation by atmospheric oxygen, especially at high temperatures.

  • Acid Strength: Strong mineral acids (H₂SO₄, HCl) can catalyze the polymerization of the indole product itself (via C3-protonation forming an electrophilic indoleninium species that reacts with neutral indole).

Corrective Protocol (The "Mild" System): Switch from mineral acids to a Lewis Acid system or a buffered organic acid.

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Catalyst Switch: Use Zinc Chloride (ZnCl₂) in Acetic Acid (AcOH) or 4% H₂SO₄ in 1,2-dimethoxyethane (DME).

  • Temperature Ramp: Do not immediately reflux. Form the hydrazone at 0°C–RT, then heat gently.

Data: Acid Catalyst Impact on Yield

Catalyst SystemAcidity TypeRisk of TarsYield (Typical)Best For
Polyphosphoric Acid (PPA) Bronsted (Strong)High40-60%Robust, unfunctionalized substrates
ZnCl₂ / AcOH Lewis / BronstedModerate60-80%General purpose, standard library gen
4% H₂SO₄ / DME Bronsted (Dilute)Low75-90%Electron-rich hydrazines
Zeolites (H-Beta) HeterogeneousVery Low85-95%Acid-sensitive functional groups

Module 2: Regioselectivity Roulette

User Query: "I reacted 2-butanone (unsymmetrical ketone) with phenylhydrazine. I expected the 2-ethyl indole, but I got a mixture or primarily the 2,3-dimethyl indole. How do I control this?"

Diagnostic: You are fighting the battle of Kinetic vs. Thermodynamic Enolization . The regioselectivity is determined by which side of the ketone enolizes to form the "ene-hydrazine" intermediate.

Mechanistic Insight:

  • Thermodynamic Control (Weak Acids/Protic Solvents): Favors the more substituted enamine (internal double bond). This leads to 2,3-disubstituted indoles .[1]

  • Kinetic Control (Strong Acids/Aprotic Solvents): Favors the less substituted enamine (terminal double bond). This leads to 2-substituted indoles (or 3H-indolenines if the substituent forces it).

Decision Tree Visualization:

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-Butanone) Hydrazone Hydrazone Intermediate Start->Hydrazone AcidType Select Acid System Hydrazone->AcidType WeakAcid Weak Acid / Protic Solvent (AcOH, EtOH) AcidType->WeakAcid Thermodynamic Path StrongAcid Strong Acid / Aprotic (PPA, MsOH) AcidType->StrongAcid Kinetic Path EnamineMore More Substituted Enamine (Thermodynamic) WeakAcid->EnamineMore EnamineLess Less Substituted Enamine (Kinetic) StrongAcid->EnamineLess ProdA Product A: 2,3-Disubstituted Indole EnamineMore->ProdA ProdB Product B: 2-Substituted Indole (or 3H-Indolenine) EnamineLess->ProdB

Figure 1: Regioselectivity decision tree driven by acid strength and solvent choice.

Troubleshooting Protocol:

  • Targeting 2,3-Disubstituted (Product A): Use Acetic Acid at reflux.[2] The reversible protonation allows equilibration to the more stable internal enamine.

  • Targeting 2-Substituted (Product B): Use PPA or HCl in anhydrous ether . This traps the kinetically formed enamine (less sterically hindered proton removal) before it can equilibrate.

Module 3: The "Dead" Reaction (Electronic Effects)

User Query: "My hydrazine has an electron-donating group (EDG) / electron-withdrawing group (EWG). The reaction stalls or gives low yields."[3][4][5]

Diagnostic: The electronic nature of the arylhydrazine profoundly affects the N-N bond strength and the energy barrier of the [3,3]-sigmatropic shift .[5]

Mechanistic Reality:

  • EDGs (e.g., -OMe): They destabilize the N-N bond.

    • Risk:[4][6][7] Instead of rearranging, the N-N bond undergoes heterolytic cleavage , ejecting ammonia and forming a useless aniline or carbocation byproduct.

    • Fix: Use extremely mild acids (dilute H₂SO₄) and low temperatures . Avoid PPA.

  • EWGs (e.g., -NO₂): They deactivate the ring, raising the activation energy for the [3,3]-shift.

    • Risk:[4][6][7] The reaction stalls at the hydrazone stage.[5]

    • Fix: Requires brute force . Use PPA at high temperatures (100-120°C) or Microwave Irradiation .

Visualizing the Failure Points:

FailurePoints Hydrazone Arylhydrazone Protonation Protonation Hydrazone->Protonation Split Substituent Effect Protonation->Split PathSuccess [3,3]-Sigmatropic Rearrangement Split->PathSuccess Neutral/Mild PathFail1 Heterolytic N-N Cleavage (Failure) Split->PathFail1 Strong EDG (Weakens N-N) PathFail2 No Reaction (Stalled) Split->PathFail2 Strong EWG (High Barrier) Indole Indole Product PathSuccess->Indole Aniline Aniline Byproduct PathFail1->Aniline

Figure 2: Mechanistic divergence caused by electronic substituent effects.

Module 4: Validated Experimental Protocols

These protocols are designed to be self-validating. If Step 2 fails (color change/TLC), do not proceed to Step 3.

Protocol A: The "Standard" (Robust Substrates)

For simple ketones and phenylhydrazines without sensitive groups.

  • Setup: Charge a round-bottom flask with Polyphosphoric Acid (PPA) (10g per 1g reactant). Heat to 50°C to lower viscosity.

  • Addition: Add Phenylhydrazine (1.0 equiv) and Ketone (1.1 equiv) directly to the PPA.

  • Reaction: Stir mechanically (PPA is viscous). Heat to 100°C for 2-4 hours.

    • Validation: Reaction mixture should turn dark brown/red.

  • Quench: Pour onto crushed ice/water slurry. Stir vigorously.

  • Isolation: Filter the solid precipitate. If gummy, extract with Ethyl Acetate.

Protocol B: The "Mild" (Sensitive/EDG Substrates)

For methoxy-phenylhydrazines or complex ketones.

  • Hydrazone Formation: Mix Phenylhydrazine (1.0 equiv) and Ketone (1.0 equiv) in Ethanol. Stir at RT for 1 hour.

    • Validation: TLC should show disappearance of hydrazine and appearance of a new spot (Hydrazone).

  • Catalysis: Evaporate Ethanol. Dissolve residue in 4% H₂SO₄ in 1,2-Dimethoxyethane (DME) .

  • Rearrangement: Heat to reflux (85°C) under Nitrogen for 2–6 hours.

  • Workup: Neutralize with saturated NaHCO₃. Extract with DCM.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Kappe, C. O., et al. (2009). "Continuous Flow Fischer Indole Synthesis." Journal of Organic Chemistry, 74(16), 6339–6345. Link

Sources

Technical Support Center: Handling 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Enamine" Vulnerability

You are likely experiencing rapid degradation—manifesting as a viscosity increase, distinct color shift (yellow to dark brown/red), or complete solidification—of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline .

This compound is a Fischer Base . Its reactivity is defined by the exocyclic enamine double bond at the C2 position. The electron-donating methoxy group at the C5 position increases the electron density of the enamine, making this specific derivative significantly more nucleophilic and unstable than the unsubstituted parent Fischer base.

The Failure Mode: The "polymerization" you observe is primarily acid-catalyzed dimerization and oxidative coupling. Even trace amounts of carbonic acid (from atmospheric


 and moisture) or acidic sites on glass surfaces are sufficient to protonate the 

-carbon, initiating a chain reaction that destroys your reagent.

Root Cause Analysis (Mechanism)

To prevent the issue, you must understand the enemy. The degradation follows a specific kinetic pathway driven by protonation.

Degradation Pathway Diagram

The following diagram illustrates how trace acid triggers the dimerization event.

G cluster_0 Initiation (Acid Sensitivity) cluster_1 Propagation (Dimerization) cluster_2 Secondary Failure Monomer Monomer (Enamine) Nucleophilic C=C Iminium Reactive Iminium Ion (Electrophile) Monomer->Iminium + Protonation Attack Nucleophilic Attack (Monomer attacks Iminium) Monomer->Attack + Monomer Oxidation Oxidative Cleavage (Ketone Formation) Monomer->Oxidation Proton H+ (Trace Acid/H2O/CO2) Proton->Iminium Iminium->Attack Dimer Dimer/Oligomer (Viscous Tar) Attack->Dimer Irreversible Oxygen O2 (Air) Oxygen->Oxidation

Figure 1: Mechanistic pathway showing acid-catalyzed dimerization (primary failure) and oxidative degradation.

Storage & Handling Protocols

Do not treat this compound like a standard organic building block. It requires a Self-Validating Storage System .

Protocol A: The "Basic" Storage Environment

The goal is to neutralize any adventitious protons immediately.

  • Container: Use a flame-dried, amber glass vial with a Teflon-lined septum.

  • The Scavenger: Place 2-3 pellets of KOH (Potassium Hydroxide) or NaOH inside the secondary container (desiccator), NOT directly in the liquid unless you are distilling from it.

    • Why: The pellets scavenge atmospheric

      
       and moisture, preventing the formation of carbonic acid.
      
  • Atmosphere: Flush with Argon (Ar) or Nitrogen (

    
    ) after every use. Argon is preferred as it is heavier than air and blankets the liquid.
    
  • Temperature: Store at -20°C .

    • Warning: If the compound solidifies, warm it to room temperature slowly in a desiccator before opening to prevent water condensation on the cold liquid surface.

Protocol B: Purification (Recovery of Degraded Material)

If your material has turned brown/viscous, you must purify it before use in cyanine dye synthesis.

ParameterSpecificationNotes
Method Vacuum DistillationMandatory. Chromatography (Silica/Alumina) will destroy the compound due to surface acidity.
Pressure < 1.0 mmHgHigh vacuum is required to keep the boiling point low.
Additives CaH2 or KOH pelletsAdd to the distillation pot to suppress acid-catalyzed polymerization during heating.
Collection Pale Yellow OilDiscard the first 5% (forerun) and the dark pot residue.

Advanced Workflow: In Situ Generation

Recommendation: The most robust way to avoid polymerization is to never store the free base . Instead, store the stable salt precursor and generate the base only when needed.

The Protocol:

  • Store: 5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium iodide (or perchlorate). This quaternary salt is indefinitey stable at room temperature.

  • Activate (Just-in-Time):

    • Suspend the salt in your reaction solvent (e.g., Ethanol, Acetic Anhydride).

    • Add a mild organic base (e.g., Triethylamine or Sodium Acetate) directly to the reaction vessel.

    • Result: The base deprotonates the indolium salt, generating the reactive methylene (Fischer base) species in situ, which immediately reacts with your aldehyde/linker to form the dye.

Troubleshooting FAQ

Q: Can I use Silica Gel TLC to check purity? A: No. The silanol groups on silica gel are acidic enough to protonate the enamine and cause decomposition on the plate.

  • Alternative: Use Basic Alumina plates or neutralize your silica plate by pre-running it with 5% Triethylamine in Hexane. Even then, interpret results with caution. NMR is the only reliable purity check.

Q: My reaction yield for Cy5 synthesis is low. Is it the base? A: Likely. If the 5-methoxy Fischer base has partially dimerized, the dimer acts as a "dead weight" impurity. It does not react to form the dye but complicates purification.

  • Diagnostic: Check the 1H NMR . The exocyclic methylene protons (

    
    ) typically appear as distinct singlets around 3.9 - 4.0 ppm . If these peaks are broad or missing, and you see complex multiplets in the aliphatic region (0.5 - 2.0 ppm), your base has polymerized.
    

Q: Why does the liquid turn red upon standing? A: Oxidation. The "red" color often indicates the formation of oxidative coupling products or hydrolysis to the corresponding oxindole (ketone). While less common than polymerization, it occurs if the vessel is not air-tight.

References

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (The foundational text on the chemistry of heterocyclic bases and their reactivity).
  • Mojzych, M., & Henary, M. (2008). "Synthesis of Cyanine Dyes". Topics in Heterocyclic Chemistry, 14, 1-9.

  • Sigma-Aldrich. (n.d.). Product Specification: 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from (Confirming storage conditions for Fischer Base analogs: Store under Argon, 2-8°C or lower).

  • Levitus, M., & Ranjit, S. (2011). "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments". Quarterly Reviews of Biophysics, 44(1), 91-128.

Optimizing the N-alkylation step in Fischer's base modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Alkylation in Fischer's Base Modification

Scope: This guide focuses on the quaternization (N-alkylation) of 2,3,3-trimethylindolenine (the precursor) to form indolium salts . This is the critical activation step required to generate the reactive "Fischer's Base" (methylene indoline) species used in cyanine dye synthesis (Cy3, Cy5, etc.).

Module 1: Reaction Logic & Mechanistic Pathway

The Core Challenge: The N-alkylation of 2,3,3-trimethylindolenine is an


 reaction. While theoretically simple, it is plagued by steric hindrance (due to the gem-dimethyl group at C3) and electronic competition. The nitrogen lone pair is part of the aromatic system, reducing its nucleophilicity compared to standard amines.[1]

Visualizing the Workflow: The following diagram outlines the decision tree for optimizing reaction conditions based on your target alkylating agent.

N_Alkylation_Workflow Start Start: 2,3,3-Trimethylindolenine Agent Select Alkylating Agent Start->Agent Path_Halide Alkyl Halides (MeI, EtI, Benzyl-Br) Agent->Path_Halide Path_Sultone Sultones (Propane/Butanesultone) Agent->Path_Sultone Cond_Halide Condition A: Solvent: Acetonitrile (ACN) Temp: Reflux (80°C) Time: 4-12h Path_Halide->Cond_Halide Cond_Sultone Condition B: Solvent: 1,2-Dichlorobenzene or Neat Temp: 110-140°C Time: 12-24h Path_Sultone->Cond_Sultone Requires higher activation energy Check_TLC Checkpoint: TLC/NMR (Disappearance of Starting Material) Cond_Halide->Check_TLC Cond_Sultone->Check_TLC Issue_Slow Issue: Incomplete Reaction? Check_TLC->Issue_Slow Yield < 80% Workup Workup: Precipitation Check_TLC->Workup Complete Fix_Microwave Optimization: Switch to Microwave (100-150°C, 10-30 min) Issue_Slow->Fix_Microwave Fix_Microwave->Workup Product Final Indolium Salt Workup->Product

Figure 1: Decision tree for N-alkylation based on electrophile reactivity.

Module 2: Critical Parameters & Data

To ensure reproducibility, you must match the solvent polarity and temperature to the electrophilicity of your alkylating agent.

Table 1: Solvent & Condition Optimization Matrix

VariableRecommendationScientific Rationale
Solvent (Standard) Acetonitrile (ACN) Polar aprotic.[2] High dielectric constant (

) stabilizes the transition state of the

reaction and the resulting ionic product.
Solvent (High T) 1,2-Dichlorobenzene High boiling point (180°C). Essential for sultones which have poor leaving group ability compared to iodides.
Solvent (Green) [BMIM]OH / TFE Ionic liquids or Trifluoroethanol (TFE) can accelerate rates via specific solvation effects, useful for difficult substrates [1, 2].
Leaving Group I > Br > OTJs > Sultone Iodide is the best leaving group. If using Chlorides, add NaI (Finkelstein condition) to generate the reactive iodide in situ.
Atmosphere Argon/Nitrogen Crucial. Indolium salts can undergo oxidative dimerization (turning purple) if exposed to air at high temps.

Module 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Yield

Q: My reaction with propanesultone is extremely slow (48h+) and yields are low. Why? A: Sultones are "harder" electrophiles than alkyl iodides. The ring-opening sulfonation requires significant thermal energy.

  • The Fix: Do not use Acetonitrile (boils at 82°C). Switch to 1,2-dichlorobenzene or run the reaction neat (solvent-free) at 120°C-140°C.

  • Alternative: Use Microwave irradiation.[3][4][5] Protocols show that microwave synthesis can reduce sultone alkylation times from 24h to 20 minutes with higher purity [3].

Q: I see a new spot on TLC, but my isolated yield is <40%. Where is my product going? A: You are likely losing product during the workup. Indolium salts (especially sulfonato-alkyl derivatives) are zwitterionic and highly water-soluble.

  • The Fix: Avoid aqueous extraction.

    • Pour the reaction mixture directly into a large excess of cold Ethyl Acetate or Diethyl Ether .

    • The hydrophobic starting material will dissolve, while the polar indolium salt will precipitate. Filter and wash with acetone.

Category 2: Product Purity & Physical State

Q: My product is a sticky, hygroscopic "goo" instead of a powder. How do I crystallize it? A: This is the most common issue with indolium salts. It is caused by residual solvent or the inherent hygroscopicity of the counter-ion.

  • Protocol:

    • Dissolve the "goo" in a minimum amount of Methanol.

    • Add dropwise to rapidly stirring cold Ether (100x volume).

    • If it oils out again, scratch the glass side of the flask with a spatula to induce nucleation.

    • Lyophilization: For persistent oils, freeze-dry the product from water/dioxane.

Q: Why is my crude product turning purple/red? A: The purple color indicates the formation of a cyanine dye impurity (dimerization). This happens if the reaction is too basic or exposed to air, causing the indolium salt to deprotonate to the methylene base, which then reacts with remaining salt.

  • The Fix:

    • Ensure the reaction is strictly under Inert Atmosphere (Argon) .

    • Add a trace amount of acid (e.g., 1% Acetic Acid) to the solvent to suppress deprotonation during the reaction.

Category 3: Regioselectivity

Q: I am observing C-alkylation (at the benzene ring) instead of N-alkylation. A: This is rare for simple indolenines but common if the benzene ring has strong electron-donating groups (like -OH or -NH2).

  • The Fix: Use Polar Aprotic Solvents (DMF, DMSO, or Acetonitrile).[2] These solvate the cation effectively, leaving the nitrogen lone pair more available.[1] Non-polar solvents (Toluene) can sometimes favor C-alkylation or polymerization [4].

Module 4: Advanced Protocols

Protocol A: Microwave-Assisted Synthesis (High Efficiency)

Best for: Sultones and sterically hindered alkyl halides.

  • Vial Loading: Charge a microwave vial with 2,3,3-trimethylindolenine (1.0 equiv) and Alkylating Agent (1.2 equiv).

  • Solvent: Add Acetonitrile (Concentration ~2-3 M). Note: Can be run solvent-free.[4]

  • Irradiation: Heat to 100°C - 120°C for 10 - 30 minutes (Dynamic mode, max pressure 15 bar).

  • Workup: Cool to RT. Pour into Diethyl Ether. Filter the precipitate.

  • Validation:

    
     NMR should show a downfield shift of the C2-Methyl protons (from ~2.3 ppm in SM to ~2.8-3.0 ppm in Product).
    
Protocol B: Green Synthesis (Ionic Liquids)

Best for: Avoiding volatile organic compounds (VOCs).

  • Medium: Use [BMIM]OH or Trifluoroethanol (TFE) as the solvent. TFE has been shown to catalyze the alkylation via hydrogen bonding with the leaving group [2].

  • Conditions: Stir at 80°C for 4 hours.

  • Workup: Add water. If the product is hydrophobic (e.g., long chain alkyl), it may precipitate or require extraction. If hydrophilic, use dialysis or reverse-phase chromatography.

References

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[4] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[4] Synlett, 2006(1), 91-95. Link

  • Konwar, D., et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles.[6] ChemistrySelect, 4(35), 10443-10447. Link

  • Gore, S., et al. (2012). Microwave-assisted synthesis of new triangulenium dyes for lifetime imaging microscopy. Photochemical & Photobiological Sciences. Link

  • BenchChem Technical Support.[1] (2025).[1][5][7][8][9][10] Troubleshooting unexpected side products in indole synthesis. BenchChem.[1][8] Link

  • Reeves, A., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts. Molecules, 26(9), 2426. Link

Sources

Validation & Comparative

Comparative Guide: UV-Vis Spectroscopic Profiling of Fischer’s Base-Derived Spiropyrans vs. Next-Gen Photochromes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a rigorous spectroscopic analysis of spiropyrans (SPs) synthesized from Fischer’s Base (1,3,3-trimethyl-2-methyleneindoline). As the "hydrogen atom" of organic photochromism, Fischer's base derivatives serve as the benchmark for T-type (thermally reversible) photoswitches.

This document compares the UV-Vis performance, kinetic stability, and fatigue resistance of these classic SPs against their structural cousins, Spirooxazines (SOs) , and the thermally irreversible Diarylethenes (DAEs) . It is designed for researchers requiring precise optical characterization data for sensor development, optical memory, and drug delivery systems.

Mechanistic Foundation: The Fischer’s Base Scaffold

The core photochromic event in Fischer's base spiropyrans is the heterolytic cleavage of the


 bond.
  • Closed Form (SP): Colorless, orthogonal

    
    -systems. Absorbs in the UV region (
    
    
    
    nm).[1]
  • Open Form (Merocyanine - MC): Deeply colored, planar, conjugated system. Absorbs in the Visible region (

    
     nm).
    
Diagram 1: Photochromic Switching Cycle

The following diagram illustrates the isomerization pathways, including the critical thermal reversion (


) which distinguishes SPs from P-type switches.

Spiropyran_Switching_Cycle cluster_0 Solvent Influence SP Spiropyran (SP) (Closed, Colorless) λmax: <400 nm MC Merocyanine (MC) (Open, Colored) λmax: 550-600 nm SP->MC UV Light (365 nm) C-O Bond Cleavage MC->SP Visible Light (>450 nm) Photobleaching MC->SP Thermal Reversion (Δ) (T-Type Behavior)

Caption: The reversible isomerization between the orthogonal SP state and the planar, zwitterionic MC state. Note that thermal reversion (dashed line) is the dominant relaxation pathway in the dark.

Spectroscopic Profile & Solvatochromism

The defining feature of Fischer's base SPs is negative solvatochromism (hypsochromic shift) in the merocyanine form. The MC form exists as a resonance hybrid between a zwitterionic structure and a quinoidal structure.

Table 1: Solvatochromic Shifts of 6-Nitro-BIPS

Data derived from standard Fischer's base derivative: 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline].

SolventPolarity (Normalized

)

(MC Form)
Kinetic Stability (

)
Phenomenon
Toluene 0.099~610 nmFast (

)
Quinoidal form dominates; unstable.
Acetone 0.355~570 nmModerateEquilibrium shifts toward Zwitterion.
Ethanol 0.654~550 nmSlow (

)
H-bonding stabilizes Zwitterion.
Water 1.000~510 nmVery Slow / BleachingNegative Photochromism (MC favored in dark).

Expert Insight: In non-polar solvents, the quinoidal form is less polar than the transition state, leading to lower activation energy and rapid fading. In polar solvents, the zwitterionic ground state is highly stabilized, increasing the activation energy barrier for ring closure.

Comparative Analysis: Alternatives to Fischer's Base SPs

While Fischer's base SPs are easy to synthesize, they suffer from photodegradation (fatigue) and thermal instability .

Table 2: Performance Matrix
FeatureFischer's Base Spiropyran (SP) Spirooxazine (SO) Diarylethene (DAE)
Core Structure Indoline + BenzopyranIndoline + NaphthoxazineThiophene/Furan rings
Mechanism T-Type (Thermally Reversible)T-Type (Thermally Reversible)P-Type (Thermally Irreversible)
Fatigue Resistance Low (< 100 cycles)High (> 1,000 cycles)Excellent (> 10,000 cycles)
Quantum Yield (

)
High (

)
ModerateHigh
Thermal Fading Minutes to HoursSeconds (Very Fast)Years (Bistable)
Primary Application Chemo-sensing, Force-sensingEyewear (Transitions), Fast switchingOptical Memory, Data Storage
Critical Selection Criteria:
  • Choose Fischer's Base SPs if: You need a sensitive environmental probe. The thermal instability is actually a feature for sensing polarity, pH, or metal ions (chelation).

  • Choose Spirooxazines if: You need durability in repeating cycles (e.g., ophthalmic lenses) but still require the molecule to fade back automatically.

  • Choose Diarylethenes if: You require a bistable switch that maintains its state without continuous power (e.g., optical transistors).

Experimental Protocols

A. Synthesis of 6-Nitro-BIPS (The Standard)
  • Reagents: 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) + 6-nitrosalicylaldehyde.

  • Solvent: Ethanol.[2][3][4][5]

  • Procedure: Reflux equimolar amounts for 2–4 hours. Cool to precipitate. Recrystallize from ethanol/toluene.

  • Yield: Typically 70–85%.

B. Kinetic Analysis of Thermal Reversion

To accurately determine the rate constant (


) and half-life (

) of the colored form.

Prerequisites:

  • UV-Vis Spectrophotometer with Peltier Temperature Control (Essential:

    
     is temperature-dependent).
    
  • Quartz cuvettes (1 cm path length).

  • UV Irradiation source (365 nm LED or Hg lamp).

Protocol Steps:

  • Preparation: Dissolve SP in solvent (Concentration

    
     M) to avoid aggregation.
    
  • Baseline: Record spectrum of the dark state (should be near zero >450 nm).

  • Irradiation: Expose sample to 365 nm light for 60 seconds until photostationary state (PSS) is reached.

  • Measurement: Immediately cease irradiation. Monitor Absorbance at

    
     (e.g., 570 nm in acetone) as a function of time.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .
Diagram 2: Kinetic Experiment Workflow

Kinetic_Analysis_Workflow Start Start: SP Solution (10^-4 M) DarkScan 1. Dark Scan (Baseline Check) Start->DarkScan Irradiate 2. UV Irradiation (365 nm, 60s) DarkScan->Irradiate PSS Photostationary State (Max Color) Irradiate->PSS Decay 3. Monitor Decay (Abs @ λmax vs Time) PSS->Decay Light Off Data 4. Data Processing ln(At - Ainf) vs t Decay->Data Extract k

Caption: Step-by-step workflow for determining the first-order thermal reversion rate constant (


) of spiropyrans.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Deviation from First-Order Kinetics.

    • Cause: Aggregation of MC isomers at high concentrations.

    • Validation: Dilute sample by 10x. If kinetics normalize to first-order, aggregation was the cause.

  • Issue: Rapid Photobleaching (Fatigue).

    • Cause: Oxidation of the methine bridge.

    • Validation: Degas solvents with

      
       or Argon. If stability improves, oxidative degradation is confirmed.
      
  • Issue: "Negative" Photochromism.

    • Cause: In highly polar/acidic media (or water), the open MC form is thermodynamically more stable than the SP form.

    • Validation: Check pH.[4][6] Acidification protonates the phenolate oxygen, locking the molecule in the open form (MCH+).

References

  • Klajn, R. (2014). Spiropyran-based dynamic materials.[7] Chemical Society Reviews, 43(1), 148-184. Link

  • Berkovic, G., Krongauz, V., & Weiss, V. (2000). Spiropyrans and spirooxazines for memories and switches.[6] Chemical Reviews, 100(5), 1741-1754. Link

  • Minkin, V. I. (2004). Photochromism of spiropyrans and spirooxazines. Chemical Reviews, 104(5), 2751-2776. Link

  • Irie, M. (2000). Diarylethenes for memories and switches. Chemical Reviews, 100(5), 1685-1716. Link

  • Lukyanov, B. S., & Lukyanova, M. B. (2005). Spiropyrans: Synthesis, Properties, and Application. Chemistry of Heterocyclic Compounds, 41, 281–311. Link

Sources

A Researcher's Guide to the Structural Confirmation of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with indoline scaffolds, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the analytical signatures of products derived from 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, a versatile building block in synthetic chemistry. We will delve into the characteristic reactions of this compound and present a comparative analysis of the resulting products, supported by experimental data and spectroscopic evidence.

Introduction to this compound

This compound, a derivative of Fischer's base, is a highly reactive enamine. Its nucleophilic exocyclic double bond readily participates in reactions with a variety of electrophiles, making it a valuable precursor in the synthesis of diverse heterocyclic compounds, including cyanine dyes and spiropyrans. The presence of the electron-donating methoxy group at the 5-position enhances the nucleophilicity of the exocyclic methylene group, influencing the reactivity and the properties of the resulting products.

This guide will focus on three primary reaction types: reaction with aldehydes to form spiropyrans, alkylation with alkyl halides, and acylation with acyl halides. We will explore the expected products and provide a comparative analysis of their structural confirmation using modern analytical techniques.

Comparative Analysis of Reaction Products

The reaction of this compound with different electrophiles leads to distinct structural motifs. Understanding the nuances of their formation and the corresponding spectroscopic fingerprints is crucial for unambiguous product identification.

Reaction with Salicylaldehyde Derivatives: Formation of Spiropyrans

A prominent reaction of this compound is its condensation with substituted salicylaldehydes to form spiropyrans.[1][2] These photochromic compounds have garnered significant interest for their applications in smart materials and molecular switches.[3]

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the enamine's exocyclic double bond on the aldehyde carbonyl, followed by cyclization and dehydration.

Spiropyran Formation A 5-Methoxy-1,3,3-trimethyl- 2-methyleneindoline C Intermediate Adduct A->C Nucleophilic Attack B Substituted Salicylaldehyde B->C D Spiropyran C->D Cyclization & Dehydration

Figure 1: General workflow for spiropyran synthesis.

Structural Confirmation: The resulting spiropyran will exhibit characteristic signals in its NMR spectra that are distinct from the starting materials. A key feature is the disappearance of the enamine's exocyclic methylene protons and the appearance of new signals corresponding to the spirocyclic structure.

Alkylation with Alkyl Halides: C- vs. N-Alkylation

The alkylation of 2-methyleneindoline derivatives can potentially occur at two sites: the exocyclic methylene carbon (C-alkylation) or the nitrogen atom (N-alkylation), leading to the formation of an indoleninium salt. The regioselectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions.

Reaction Pathways:

Alkylation Pathways cluster_0 Reaction Pathways A 5-Methoxy-1,3,3-trimethyl- 2-methyleneindoline C C-Alkylation Product (Substituted Methyleneindoline) A->C C-Alkylation D N-Alkylation Product (Indoleninium Salt) A->D N-Alkylation B Alkyl Halide (e.g., CH3I) B->C B->D Acylation Reaction A 5-Methoxy-1,3,3-trimethyl- 2-methyleneindoline C N-Acyl Methyleneindoline A->C B Acyl Halide (e.g., Acetyl Chloride) B->C

Figure 3: General acylation reaction.

Structural Confirmation: The introduction of an acyl group on the nitrogen atom will induce significant changes in the NMR spectra.

  • ¹H NMR: The N-methyl signal of the starting material will be absent, and a new singlet corresponding to the acetyl methyl group will appear, typically in the range of 2.0-2.5 ppm. The protons of the methylene group will also experience a shift.

  • ¹³C NMR: A new carbonyl carbon signal will be observed in the downfield region (typically >160 ppm).

Experimental Protocols and Data

To provide a practical comparison, the following are representative experimental protocols and expected analytical data for the reactions of this compound.

Protocol 1: Synthesis of a 5-Methoxy-Substituted Spiropyran

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) (1.0 eq).

  • Heat the mixture at reflux for 2-4 hours. [1]4. Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold methanol and dry under vacuum.

Expected Analytical Data:

  • ¹H NMR: Disappearance of the singlet for the exocyclic methylene protons of the starting material (around 3.8-4.0 ppm). Appearance of new signals for the spirocyclic framework, including a characteristic singlet for the proton at the 3'-position of the pyran ring. Aromatic protons will show complex splitting patterns.

  • Mass Spec (ESI+): A molecular ion peak corresponding to the addition of the salicylaldehyde moiety minus a molecule of water.

CompoundKey ¹H NMR Signals (δ, ppm)MS (m/z) [M+H]⁺
Starting Material ~3.8-4.0 (s, 2H, =CH₂)204.1
Spiropyran Product ~5.8 (d, 1H, pyran-H), ~6.9 (d, 1H, pyran-H)Calculated for C₂₀H₂₀N₂O₄: 365.1
Protocol 2: Alkylation with Methyl Iodide

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Expected Analytical Data for N-Alkylation Product (Indoleninium Iodide):

  • ¹H NMR: A downfield shift of all protons compared to the starting material. The N-methyl group will appear as a singlet around 3.5-4.0 ppm. The gem-dimethyl groups will also be shifted downfield. The exocyclic methylene protons will likely be deshielded and may appear as a broad singlet.

  • Mass Spec (ESI+): A molecular ion peak corresponding to the cation (m/z = 218.2), which is the mass of the starting material plus a methyl group.

CompoundKey ¹H NMR Signals (δ, ppm)MS (m/z) [M]⁺
Starting Material ~2.7 (s, 3H, N-CH₃), ~1.2 (s, 6H, C(CH₃)₂)203.3
N-Methylated Product ~3.6 (s, 3H, N⁺-CH₃), ~1.5 (s, 6H, C(CH₃)₂)218.2
Protocol 3: Acylation with Acetyl Chloride

Procedure:

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Analytical Data for N-Acyl Product:

  • ¹H NMR: Disappearance of the N-methyl singlet of the starting material. Appearance of a new singlet for the acetyl methyl group around 2.2 ppm. The exocyclic methylene protons will be shifted, likely downfield.

  • ¹³C NMR: Appearance of a carbonyl signal around 170 ppm.

  • Mass Spec (ESI+): A molecular ion peak corresponding to the addition of an acetyl group (m/z = 246.2).

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signal (δ, ppm)MS (m/z) [M+H]⁺
Starting Material ~2.7 (s, 3H, N-CH₃)-204.1
N-Acetylated Product ~2.2 (s, 3H, COCH₃)~170 (C=O)246.2

Troubleshooting and Distinguishing Isomers

A common challenge in the structural elucidation of these products is distinguishing between potential isomers, such as C- vs. N-alkylated products.

Key Differentiating Features:

  • ¹H NMR: The chemical shift of the protons on the indoline ring is a key indicator. A significant downfield shift across the entire aromatic and heterocyclic proton region is characteristic of the formation of a positively charged indoleninium salt (N-alkylation).

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. For an N-alkylated product, a correlation between the protons of the newly introduced alkyl group and the carbons of the indoline ring (C2 and C7a) would be expected. For a C-alkylated product, correlations would be observed between the new alkyl group and the exocyclic carbon and C2.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural confirmation. [4]

Conclusion

The reactivity of this compound offers a gateway to a wide array of functionalized indoline derivatives. A thorough understanding of the expected reaction pathways and a multi-faceted analytical approach are essential for the unambiguous structural confirmation of the resulting products. By comparing the spectroscopic data of different reaction products, as outlined in this guide, researchers can confidently identify their synthesized compounds and advance their research in drug discovery and materials science.

References

  • Wizinger, R.; et al. The first 5′-substituted indoline spiropyrans were prepared by Wizinger in high yields by condensation of 5-methoxy derivatives of 1,3,3-trimethyl-2-methyleneindoline (the Fischer base) with salicylaldehyde and 2-hydroxynaphthaldehyde by heating in methanol. Source not further specified in the provided text. [1][2]2. Khodonov, A. A.; et al. (2021). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 26(15), 4483. [Link]

  • University of Chicago. (Date not available). Supporting Information.
  • Kundu, A.; et al. (2022). Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. Organic & Biomolecular Chemistry, 20(3), 534-544. [Link]

  • ResearchGate. (Date not available). Classic 5 -substituted indoline spiropyran synthesis (pathway A; do not confuse with subfigures A-C explained below). [Link not available]
  • PrepChem. (Date not available). Synthesis of 5-methoxy-indole. [Link]

  • Kozlenko, A. S.; et al. (2022). Novel Indoline Spiropyrans Based on Human Hormones β-Estradiol and Estrone: Synthesis, Structure, Chromogenic and Cytotoxic Properties. Molecules, 27(21), 7289. [Link]

  • Filippini, G.; et al. (2020). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journal of Organic Chemistry, 16, 1336-1348. [Link]

  • Kihel, A. E.; et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Gucma, M.; et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 26(16), 4983. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. [Link not available]
  • Benington, F.; Morin, R. D.; Clark, L. C. Jr. (1958). Mescaline Analogs. VIII. Substituted 5-Methoxy-and 5,6,7-Trimethoxyindoles. The Journal of Organic Chemistry, 23(12), 1977-1983. [Link]

  • ResearchGate. (Date not available).
  • BenchChem. (Date not available). Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone. [Link not available]
  • BenchChem. (Date not available). Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis. [Link not available]
  • Weitman, M.; et al. (2021). and spectral characterization of indoline and its major metabolites. Archives of Pharmacology, 394(10), 2165-2175. [Link not available]
  • ResearchGate. (Date not available). Comparison of the methylene region of the 1 H NMR spectra (250 MHz,...). [Link not available]
  • Danheiser, R. L.; et al. (2009). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 11(21), 4946-4949. [Link]

  • Parker, R. G.; Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Arkivoc. (2002). Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. [Link not available]
  • ACS Publications. (Date not available). Synthesis and Characterization of Coumarin-Based Spiropyran Photochromic Colorants. Organic Letters. [Link not available]
  • National Institutes of Health. (Date not available). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. [Link not available]
  • AIP Publishing. (Date not available). Spectral and Photochromic Study of Spiropyran. [Link not available]
  • LaPlante, S. R.; et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Al-Hadedi, A. A. M.; et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2022(2), M1374. [Link]

  • Chemistry LibreTexts. (2023).
  • Aguiar, G. P. S.; et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(8), 14041-14056. [Link]

  • ResearchGate. (Date not available). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link not available]
  • Google Patents. (Date not available). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
  • MDPI. (Date not available). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. [Link not available]
  • Google Patents. (Date not available). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • National Institutes of Health. (Date not available). Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b]o[1][3]xazine]. [Link not available]

  • CORE. (Date not available). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link not available]
  • PubMed. (Date not available). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. [Link not available]

Sources

Safety Operating Guide

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline Disposal & Handling

Executive Summary & Chemical Context

This guide outlines the operational protocols for This compound (CAS: 22373-53-1).

Critical Technical Distinction: Researchers often confuse this compound with its precursor, 5-methoxy-2,3,3-trimethylindolenine.

  • The Precursor (Indolenine): A stable imine (

    
    ).
    
  • The Target (Methylene Base): An electron-rich enamine (

    
    ).
    

Why this matters: The methylene base (Target) is significantly more nucleophilic and reactive. It is sensitive to moisture (hydrolysis) and acids (exothermic protonation). Improper disposal into acidic waste streams can generate heat and pressure. This guide treats the substance as a reactive organic intermediate .

Chemical Profile & Hazard Assessment

PropertySpecificationOperational Implication
CAS Number 22373-53-1Use for waste manifest labeling.
Functional Group Enamine (Fischer Base derivative)High Reactivity. Incompatible with strong acids and oxidizers.[1]
Physical State Viscous Liquid or Low-Melting SolidMay solidify in cool storage; handle as a liquid for spill containment.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityDo not dispose of down drains. Double-glove required.
Flash Point >100°C (Estimated based on analogs)Classify as "Combustible" rather than "Flammable" for storage.

Key Hazards:

  • Skin/Eye Irritation: The lipophilic nature of the indoline ring allows rapid dermal absorption.

  • Acid Sensitivity: Contact with strong mineral acids (HCl, H₂SO₄) results in immediate protonation to the indoleninium salt, releasing heat.

Pre-Disposal Stabilization & Handling

Before moving the material to the central waste facility, the researcher must stabilize the compound to prevent uncontrolled reactions in the waste container.

A. Quenching (Small Scale < 10g)

If the material is residual in a reaction flask and needs to be cleaned out:

  • Dilution: Dissolve the residue in a non-halogenated solvent (Ethanol or Acetone).

  • Controlled Neutralization: Do not add directly to acidic waste. If the waste stream is known to be acidic, pre-neutralize the indoline solution with a mild buffer or dilute acetic acid in a separate beaker before adding to the main carboy.

  • Verification: Ensure no heat is generated before transfer.

B. Spill Management
  • Solid Spills: Do not sweep dry dust (if solid). Dampen with inert oil (mineral oil) to suppress dust, then scoop.

  • Liquid Spills: Absorb with vermiculite or sand. Do not use paper towels alone, as the high surface area combined with potential oxidation can be a fire risk.

Disposal Protocol (Step-by-Step)

Objective: Thermal destruction via incineration.

Step 1: Waste Stream Segregation Segregate this compound into Non-Halogenated Organic Waste .

  • Acceptable Co-solvents: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.

  • Prohibited Mixtures: Do not mix with Halogenated solvents (DCM, Chloroform) unless your facility specifically allows "Commingled Solvents." Halogenated waste requires higher incineration temperatures and is costlier.

Step 2: Container Selection Use High-Density Polyethylene (HDPE) or Glass containers.

  • Avoid: Metal cans (unless lined), as the basicity of the enamine can corrode certain metals over long storage.

Step 3: Labeling The label must explicitly state:

  • Chemical Name: this compound[2]

  • Hazard Checkboxes: [x] Irritant [x] Toxic [ ] Oxidizer

  • Special Note: "Basic Organic – Enamine."

Step 4: Final Handoff Transfer to the site's EHS (Environmental Health & Safety) team for off-site incineration. The standard disposal code is often D001 (Ignitable) or a state-specific organic waste code.

Waste Logic Visualization

The following diagram illustrates the decision matrix for disposing of indoline derivatives, ensuring segregation from incompatible acid streams.

DisposalWorkflow Start Start: Waste Generation StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Pure Compound IsLiquid Liquid / Solution StateCheck->IsLiquid Reaction Mix SolidWaste Stream C: Solid Hazardous Waste (Double Bagged) IsSolid->SolidWaste SolventCheck Is it dissolved in Halogenated Solvent? IsLiquid->SolventCheck Yes Yes SolventCheck->Yes Contains Cl/Br/I No No SolventCheck->No Only C/H/O/N Halogenated Stream A: Halogenated Organic Waste (e.g., DCM mixtures) NonHalogenated Stream B: Non-Halogenated Organic (e.g., Acetone/EtOH mixtures) AcidCheck CRITICAL CHECK: Is the Waste Container Acidic? Neutralize Pre-Neutralize / Buffer in separate vessel AcidCheck->Neutralize Yes (pH < 4) SafePour Add to Carboy AcidCheck->SafePour No (Neutral/Basic) Neutralize->SafePour SafePour->NonHalogenated Yes->Halogenated No->AcidCheck

Figure 1: Decision logic for segregating reactive enamine waste. Note the critical check for acidic waste streams to prevent exothermic reactions.

Emergency Contingencies

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[3][4] Do not use alcohol (increases absorption).
Eye Contact Flush with water for 15 min.[3][4][5] Seek medical attention (alkaline injury risk).[4][5][6]
Ingestion Do not induce vomiting. Rinse mouth.[3][4][5][6] Call Poison Control.
Fire Use Dry Chemical, CO₂, or Foam.[5] Water spray may spread the organic liquid.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,3,3-Trimethyl-2-methyleneindoline (Parent Compound Analog). Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 5-Methoxy-2,3,3-trimethylindolenine (Precursor Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2025). Compound Summary: Indole Derivatives and Toxicity. Retrieved from

Sources

Personal protective equipment for handling 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: February 2026

As a novel or specialized reagent in drug development and chemical synthesis, 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline demands a rigorous and informed approach to laboratory safety. This guide provides a detailed framework for its handling, grounded in established safety protocols for structurally similar hazardous compounds. Due to the limited availability of specific toxicological data for this exact molecule, the following procedures are based on the known hazards of the parent compound, 1,3,3-Trimethyl-2-methyleneindoline (also known as Fischer's Base), and general principles of chemical safety.[1]

Hazard Assessment and Risk Mitigation

The foundational compound, 1,3,3-Trimethyl-2-methyleneindoline, is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause significant skin and eye irritation.[1][2] Given these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Core Principles of Protection:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be covered with disposable, absorbent bench paper to contain any potential spills.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against direct exposure. The required PPE is detailed in the table below and should be donned before entering the designated work area.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]

Table 1: Required Personal Protective Equipment

Body PartProtection LevelSpecifications and Rationale
Eyes/Face MandatorySafety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a full face shield should be worn in conjunction with safety goggles.[5][6][7]
Hands MandatoryDouble gloving with chemically resistant nitrile gloves is required.[3] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[8]
Body MandatoryA flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger scale operations or procedures with a significant splash risk, a disposable chemical-resistant suit should be considered.[3][6]
Feet MandatoryClosed-toe shoes are required at all times in the laboratory.[3]
Respiratory As NeededFor procedures that may generate aerosols or dusts, or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[7][9]

Operational Protocol: From Weighing to Reaction Quenching

A systematic workflow is crucial to minimize risk and ensure procedural integrity. The following steps outline a standard operational procedure for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

    • Don all required PPE as outlined in Table 1.

  • Weighing and Dispensing:

    • Weigh the solid compound within the fume hood using a dedicated spatula and weighing vessel.[3]

    • Handle the container with care to avoid generating dust.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation and Transfer:

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • All transfers of the chemical, whether in solid or solution form, should be conducted within the fume hood.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.[3]

    • Wipe down the work surface of the fume hood.[3]

    • Properly dispose of all contaminated materials as described in the disposal plan.

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood prep_ppe Don Full PPE prep_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials weigh Weigh Compound prep_materials->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate Reaction Complete dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste clean_hood Clean Work Surface dispose_waste->clean_hood remove_ppe Remove PPE clean_hood->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.